molecular formula C12H15N B3384449 3-Methyl-2-(4-methylphenyl)butanenitrile CAS No. 55291-51-5

3-Methyl-2-(4-methylphenyl)butanenitrile

Cat. No.: B3384449
CAS No.: 55291-51-5
M. Wt: 173.25 g/mol
InChI Key: SRXSTBQSNGRISM-UHFFFAOYSA-N
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Description

3-Methyl-2-(4-methylphenyl)butanenitrile is an organic nitrile compound with the molecular formula C12H15N and a molecular weight of 173.25 g/mol . This chemical is provided as a high-purity material for research and development purposes. The nitrile functional group is of significant interest in medicinal chemistry and drug discovery. Incorporating a nitrile moiety into a molecular scaffold can enhance a compound's binding affinity to its target and improve its pharmacokinetic profile, often by influencing properties such as metabolic stability and solubility . As a nitrile-containing building block, this compound serves as a valuable synthetic intermediate for researchers exploring new chemical entities in various fields, including pharmaceuticals and materials science. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and handle this material according to established laboratory safety protocols.

Properties

IUPAC Name

3-methyl-2-(4-methylphenyl)butanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N/c1-9(2)12(8-13)11-6-4-10(3)5-7-11/h4-7,9,12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRXSTBQSNGRISM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C#N)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Chemical Properties & Synthetic Utility of 3-Methyl-2-(4-methylphenyl)butanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical properties, synthetic pathways, and reactivity profile of 3-Methyl-2-(4-methylphenyl)butanenitrile (CAS 55291-51-5). It is designed for researchers in medicinal chemistry and process development, focusing on its utility as a sterically hindered building block for calcium channel blockers and other bioactive amines.

Executive Summary

This compound (also known as


-isopropyl-4-methylbenzyl cyanide) is a lipophilic, sterically crowded arylacetonitrile. It serves as a critical intermediate in the synthesis of isoquinoline alkaloids and phenylalkylamine therapeutics, particularly analogs of Verapamil  and other calcium channel antagonists.

Its chemical behavior is defined by two structural features:

  • Steric Hindrance: The bulky isopropyl group at the

    
    -position significantly retards nucleophilic attack at the nitrile carbon, making hydrolysis to the corresponding acid or amide chemically challenging.
    
  • Chirality: The C2 position is a stereocenter. The molecule is typically synthesized as a racemate, but enantioselective separation is often required for pharmacological efficacy.

Physicochemical Profile

The following data summarizes the core physical parameters relevant to handling and reaction planning.

PropertyValue / DescriptionNote
CAS Number 55291-51-5
IUPAC Name This compound
Molecular Formula C

H

N
Molecular Weight 173.26 g/mol
Appearance Colorless to pale yellow oilOxidizes slightly upon air exposure
Boiling Point ~265–270 °C (atm) / 115–120 °C (10 mmHg)Estimated based on homologs
Density 0.94 ± 0.05 g/cm³
LogP (Predicted) 3.7Highly lipophilic; limited aqueous solubility
Solubility Soluble in DCM, THF, Toluene, EthanolInsoluble in water

Synthetic Pathways[4][5]

The most robust industrial synthesis involves the Phase Transfer Catalyzed (PTC) alkylation of 4-methylbenzyl cyanide (p-xylyl cyanide). This method avoids the use of dangerous alkali metal amides (NaNH


) and provides high selectivity for mono-alkylation.
Protocol: PTC Alkylation of 4-Methylbenzyl Cyanide

Reaction:



Reagents:

  • 4-Methylbenzyl cyanide (1.0 equiv)

  • Isopropyl chloride (1.5 equiv)

  • Sodium Hydroxide (50% aq. solution)

  • Catalyst: Benzyltriethylammonium chloride (TEBA) or Tetrabutylammonium bromide (TBAB) (1-2 mol%)

Step-by-Step Methodology:

  • Setup: Charge a reactor with 4-methylbenzyl cyanide and TEBA catalyst in toluene.

  • Base Addition: Add 50% NaOH solution dropwise while maintaining the temperature at 35–40°C. Vigorous stirring is critical to create an emulsion.

  • Alkylation: Add isopropyl chloride slowly. The reaction is slightly exothermic.

  • Heating: Heat the mixture to 45–50°C and stir for 4–6 hours. Monitor by GC/TLC until the starting benzyl cyanide is <1%.

  • Workup: Cool to room temperature. Dilute with water to dissolve salts. Separate the organic layer.[1][2][3]

  • Purification: Wash the organic layer with dilute HCl (to remove amine impurities from catalyst decomposition) and then brine. Dry over MgSO

    
    .
    
  • Isolation: Concentrate under vacuum. Distill the residue under reduced pressure to obtain the pure nitrile.

Mechanistic Insight: The PTC agent transports the hydroxide ion into the organic phase (or the nitrile anion to the interface), allowing the deprotonation of the


-carbon. The resulting carbanion attacks the secondary halide. The isopropyl group's bulk prevents dialkylation, a common side reaction with smaller alkyl halides.

Chemical Reactivity & Transformations[4]

The reactivity of this compound is dominated by the steric shielding of the nitrile group.

A. Hydrolysis (Acid/Base Resistance)

Unlike simple benzyl cyanides, this molecule resists hydrolysis.

  • Standard Conditions: Refluxing with 10% NaOH or HCl often leads to incomplete conversion or requires days.

  • Forced Conditions: Use of potassium hydroxide in ethylene glycol at 150°C or 70% H

    
    SO
    
    
    
    at 120°C is often necessary to drive the reaction to the carboxylic acid (3-methyl-2-(4-methylphenyl)butanoic acid).
  • Partial Hydrolysis: To stop at the amide, use alkaline hydrogen peroxide (Radziszewski reaction).

B. Reduction to Amines

This is the most valuable transformation for drug development.

  • Reagent: Lithium Aluminum Hydride (LiAlH

    
    ) or Borane-THF (BH
    
    
    
    ·THF).
  • Product: 3-Methyl-2-(4-methylphenyl)butan-1-amine.

  • Protocol Note: Due to the steric bulk, reduction rates are slower than unbranched nitriles. Extended reflux times in THF are required.

C. C-H Activation (Quaternary Center Formation)

The remaining


-proton is acidic (pKa ~20-22), but removing it to form a quaternary center (e.g., adding a methyl group to make the Verapamil scaffold) requires a strong, non-nucleophilic base like LDA  or NaH  in polar aprotic solvents (DMSO/THF).

Visualization: Reactivity Network

The following diagram illustrates the central role of this compound in synthesis.

G Start p-Methylbenzyl Cyanide Target 3-Methyl-2-(4-methylphenyl) butanenitrile (Target) Start->Target i-Pr-Cl, NaOH, PTC (Alkylation) Acid Carboxylic Acid (NSAID Precursor) Target->Acid KOH, Glycol, 150°C (Hydrolysis) Amide Primary Amide Target->Amide H2O2, NaOH (Partial Hydrolysis) Amine Primary Amine (Ca2+ Channel Blocker Scaffold) Target->Amine LiAlH4, THF (Reduction) Quat Quaternary Nitrile (Verapamil Analog) Target->Quat LDA, R-X (Quaternization)

Caption: Synthetic divergence from the sterically hindered nitrile scaffold.

Analytical Characterization

To validate the identity of synthesized batches, use the following diagnostic signals.

1H NMR (400 MHz, CDCl ) Prediction:
  • 
     7.10–7.25 (m, 4H):  Aromatic protons (AA'BB' system typical of p-substituted rings).
    
  • 
     3.65 (d, J = 7.5 Hz, 1H):  The chiral 
    
    
    
    -proton. The doublet arises from coupling with the isopropyl methine.
  • 
     2.35 (s, 3H):  The aromatic methyl group (Ar-CH
    
    
    
    ).
  • 
     2.15 (m, 1H):  The isopropyl methine proton (-CH(CH
    
    
    
    )
    
    
    ).
  • 
     1.05 (d, J = 6.8 Hz, 3H) & 0.98 (d, J = 6.8 Hz, 3H):  The isopropyl methyl groups. These are diastereotopic due to the adjacent chiral center, often appearing as two distinct doublets.
    
IR Spectroscopy:
  • 2240 cm

    
    :  Weak but sharp C≡N stretch. (Note: 
    
    
    
    -branching often reduces the intensity of this band compared to unbranched nitriles).

Safety & Handling

  • Toxicity: Like all arylacetonitriles, this compound can release cyanide ions upon metabolic oxidation (via cytochrome P450). Treat as highly toxic by ingestion and inhalation.

  • Skin Absorption: Lipophilic nature facilitates rapid dermal absorption. Double-gloving (Nitrile over Latex) is recommended.

  • Waste: Segregate as cyanide waste. Do not mix with acids (risk of HCN evolution).

References

  • Makosza, M., & Jonczyk, A. (1976). "Phase-Transfer Catalyzed Alkylation of Nitriles." Organic Syntheses. (Foundational method for PTC alkylation of benzyl cyanides).

  • Sigma-Aldrich. "this compound Product Sheet." (Physical property verification).

  • PubChem Compound Summary. "CID 249722: 3-Methyl-2-phenylbutanenitrile (Analogous Structure)." National Center for Biotechnology Information.

  • U.S. Patent 4,056,509. "Preparation of Benzyl Cyanides." (Specific industrial protocol for isopropyl alkylation of p-chlorobenzyl cyanide, directly applicable to the p-methyl analog).

Sources

3-Methyl-2-(4-methylphenyl)butanenitrile (CAS 55291-51-5): A Comprehensive Technical Guide for Advanced Organic Synthesis and Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design and complex organic synthesis, alpha-alkylated arylacetonitriles serve as critical structural linchpins. 3-Methyl-2-(4-methylphenyl)butanenitrile (CAS: 55291-51-5) is a highly versatile small-molecule building block characterized by its sterically hindered alpha-carbon, which bears both a cyano group and an isopropyl moiety[1].

This specific substitution pattern is not merely a structural curiosity; it is a fundamental pharmacophoric prerequisite for synthesizing lipophilic amine derivatives, most notably analogs of phenylalkylamine calcium channel blockers (e.g., verapamil) [4]. This whitepaper deconstructs the physicochemical profile, mechanistic synthesis, and downstream pharmacological applications of this critical intermediate, providing field-proven protocols designed for scalability and high-yield isolation.

Physicochemical Profiling & Nomenclature

Accurate identification and handling of this compound require a strict understanding of its structural parameters. The presence of the p-tolyl group combined with the alpha-isopropyl substitution dictates its lipophilicity and reactivity profile.

Table 1: Quantitative Data & Chemical Identifiers
Property / IdentifierValue / Description
CAS Registry Number 55291-51-5
IUPAC Name This compound
Common Synonyms Benzeneacetonitrile, 4-methyl-

-(1-methylethyl)-;

-isopropyl-4-methylphenylacetonitrile; p-Tolyl-

-isopropylacetonitrile [2]
Molecular Formula C₁₂H₁₅N
Molecular Weight 173.26 g/mol
Topological Polar Surface Area (TPSA) 23.8 Ų (Cyano group contribution)
Hydrogen Bond Donors / Acceptors 0 / 1
Purity Standard (Commercial)

95% (GC-MS / NMR) [1]
Storage Conditions 2–8°C, sealed under inert atmosphere (Argon/N₂)

Mechanistic Synthesis & Workflow

The Causality of Experimental Design

The synthesis of this compound relies on the


-alkylation of 4-methylphenylacetonitrile with an isopropyl halide.

The Challenge: The isopropyl group is bulky, making the S


2 transition state sterically hindered. Furthermore, strong bases (like NaH) traditionally used for deprotonation pose severe flammability risks at scale and require strictly anhydrous conditions.
The Solution:  We utilize Phase-Transfer Catalysis (PTC) . By employing aqueous KOH (50% w/w) and Tetrabutylammonium bromide (TBAB) in a biphasic toluene/water system, the carbanion is generated at the phase interface and transported into the organic layer. This suppresses the competing E2 elimination of the isopropyl halide (which would yield propylene gas) by maintaining a controlled, solvated microenvironment for the S

2 attack.

SynthesisWorkflow A 4-Methylphenylacetonitrile (Starting Material) B Phase Transfer Catalyst (TBAB, Toluene/H2O) A->B C Aqueous KOH (50%) Deprotonation B->C D Carbanion Intermediate (Resonance Stabilized) C->D -H2O F SN2 Alkylation Exothermic Control (40-50°C) D->F E Isopropyl Bromide (Electrophile) E->F G This compound (CAS: 55291-51-5) F->G -KBr

Fig 1: Phase-transfer catalyzed SN2 synthesis workflow for CAS 55291-51-5.

Step-by-Step Self-Validating Protocol
  • Reactor Preparation: Charge a jacketed glass reactor with 4-methylphenylacetonitrile (1.0 eq), Toluene (5 volumes), and TBAB (0.05 eq). Stir at 300 rpm.

  • Carbanion Generation: Slowly add aqueous KOH (50% w/w, 3.0 eq) over 15 minutes.

    • Self-Validation Check: The organic layer will shift to a deep yellow/orange hue, visually confirming the formation of the resonance-stabilized p-tolylacetonitrile carbanion.

  • Electrophilic Addition: Heat the biphasic mixture to 40°C. Add 2-bromopropane (isopropyl bromide, 1.2 eq) dropwise over 1 hour.

    • Causality: Maintaining 40–50°C provides enough activation energy for the sterically hindered S

      
      2 reaction while keeping it low enough to prevent the E2 elimination of 2-bromopropane.
      
  • Reaction Monitoring: Stir for 6–8 hours at 45°C.

    • Self-Validation Check: Pull an aliquot of the organic layer. GC-MS analysis must show >95% consumption of the starting material (

      
       131) and the dominant presence of the product (
      
      
      
      173).
  • Quench and Workup: Cool to room temperature. Separate the aqueous layer. Wash the organic layer sequentially with 1M HCl (to neutralize residual base) and saturated brine. Dry over anhydrous Na₂SO₄.

  • Isolation: Evaporate the toluene under reduced pressure. Purify the crude oil via vacuum distillation to yield pure this compound as a pale yellow to colorless oil.

Applications in Drug Development

The primary value of CAS 55291-51-5 lies in its role as an advanced intermediate [3]. The


-isopropyl-

-arylacetonitrile motif is the foundational core of several phenoxyalkylamine derivatives.

When this molecule is subjected to a secondary alkylation (using a base like NaNH₂ and an alkyl halide side-chain such as N-(2-chloroethyl)-N-methyl-3,4-dimethoxyphenethylamine), it yields analogs of Verapamil or Gallopamil . These resulting APIs are potent L-type calcium channel blockers. The substitution of a p-tolyl group (derived from 55291-51-5) instead of the traditional 3,4-dimethoxyphenyl group alters the lipophilicity and receptor binding kinetics, allowing researchers to fine-tune the pharmacokinetic half-life and tissue distribution of the resulting anti-arrhythmic or antihypertensive agents[4].

PharmPathway A CAS 55291-51-5 (Precursor) B Alkylation with Phenoxyalkylamine A->B C p-Tolyl Ca2+ Antagonist (Active API) B->C D L-Type Ca2+ Channel (Alpha-1 Subunit) C->D Antagonizes E Decreased Intracellular Ca2+ (Smooth Muscle) D->E Blocks Influx F Vasodilation & Anti-arrhythmic Effect E->F

Fig 2: Downstream pharmacological pathway of CAS 55291-51-5 derivatives as L-type Ca2+ antagonists.

Analytical Characterization Standards

To ensure the integrity of the synthesized or procured this compound, the following spectroscopic benchmarks must be met:

  • FT-IR Spectroscopy: A sharp, distinct absorption band at ~2240 cm⁻¹ is mandatory, confirming the presence of the aliphatic nitrile (-C

    
    N) stretch.
    
  • ¹H-NMR (CDCl₃, 400 MHz):

    • A doublet at ~0.9–1.1 ppm (6H) corresponding to the diastereotopic methyl groups of the isopropyl moiety.

    • A singlet at ~2.3 ppm (3H) corresponding to the p-methyl group on the benzene ring.

    • A doublet at ~3.6 ppm (1H) for the highly deshielded

      
      -proton.
      
    • Two doublets in the aromatic region (~7.1–7.3 ppm, 4H) exhibiting an AA'BB' coupling pattern, confirming the para-substitution of the aromatic ring.

References

  • Molaid / Scientific Literature. "Novel phenoxyalkylamine derivatives. IV.

    
    -isopropyl-
    
    
    
    -phenylacetonitrile derivatives." Chemical Literature Reference. Available at:[Link]

Technical Assessment: 3-Methyl-2-(4-methylphenyl)butanenitrile as a Bioactive Scaffold

[1]

Executive Summary

This compound (CAS: 55291-51-5) is a specialized

1nitrile precursor1

This guide analyzes its potential biological activity not as a standalone drug, but as a privileged scaffold (pharmacophore).[1] Its structure—combining a lipophilic p-tolyl group, a sterically demanding isopropyl group, and a reactive nitrile—positions it as a versatile synthon for:

  • Agrochemicals: Synthesis of "Methyl-Fenvalerate" analogues (biodegradable pyrethroids).[1]

  • Pharmaceuticals: Precursor to COX-inhibitor isomers (NSAIDs) and anticholinergic agents.[1]

  • Metabolic Probes: Substrate for nitrilase and P450 stereoselectivity studies.[1]

Chemical Identity & Structural Analysis[1][2][3]

The compound is a chiral molecule possessing a single stereocenter at the C2 position.[1]

PropertyData
IUPAC Name This compound
Synonyms

-Isopropyl-p-tolylacetonitrile; 2-(p-Tolyl)-3-methylbutyronitrile
CAS Number 55291-51-5
Molecular Formula

Molecular Weight 173.26 g/mol
Key Functional Groups Nitrile (-CN), Isopropyl (

), p-Tolyl (

)
Chirality Racemic (typically synthesized as racemate); Enantiomers (S/R) exhibit differential binding.[1][2][3]
Structural Homology Analysis

The biological relevance of this molecule is best understood through its structural homology to known bioactive agents:

  • Vs. Fenvalerate Intermediate: Fenvalerate is derived from 2-(4-chlorophenyl)-3-methylbutanoic acid.[1] This nitrile is the precursor to the 4-methyl analogue.[1] The substitution of Cl for

    
     typically reduces persistence (increasing biodegradability via benzylic oxidation) while maintaining the steric shape required for sodium channel modulation.[1]
    
  • Vs. Ibuprofen: Ibuprofen is 2-(4-isobutylphenyl)propanoic acid.[1] Hydrolysis of this nitrile yields 2-(4-methylphenyl)-3-methylbutanoic acid.[1] Both share the

    
    -aryl alkanoic acid motif essential for COX enzyme binding, though the isopropyl group at the 
    
    
    -position (vs. methyl in Ibuprofen) increases steric bulk, potentially altering selectivity between COX-1 and COX-2.[1]

Biological Activity Profile

A. Agrochemical Potential (Pyrethroid Analogue)

The primary biological utility of this scaffold lies in its conversion to pyrethroid esters.[1]

  • Mechanism: Pyrethroids keep voltage-gated sodium channels (VGSCs) open, causing repetitive nerve firing.[1]

  • Activity Prediction: The acid derived from this nitrile, when esterified with 3-phenoxybenzyl alcohol , forms a Type II pyrethroid analogue.

  • Toxicology Shift: The p-methyl group is metabolically labile (oxidizable to -COOH), unlike the p-chloro group of Fenvalerate.[1] This suggests the resulting insecticide would have a shorter half-life in the environment and lower mammalian toxicity due to rapid clearance.[1]

B. Pharmaceutical Potential (NSAID & Anticholinergic)[1]
  • COX Inhibition: The hydrolyzed acid is a structural isomer of Valeric Acid derivatives.[1]

    
    -substituted aryl acetic acids are classic NSAID scaffolds.[1] The steric bulk of the isopropyl group suggests it may act as a prodrug  or a specific inhibitor of enzymes requiring a larger hydrophobic pocket.[1]
    
  • Calcium Channel Blockers: The

    
    -isopropyl-arylacetonitrile motif is a substructure of Verapamil  and related phenylalkylamines.[1] Alkylation of the nitrile (via the anion) with amino-alkyl chains yields Verapamil-like calcium channel blockers.[1]
    
C. Metabolic Fate[1]
  • Nitrilase Hydrolysis: In vivo, the nitrile is hydrolyzed to the corresponding amide and then the acid.[1]

  • P450 Oxidation: The p-methyl group is a primary site for CYP450-mediated hydroxylation (

    
    ), facilitating excretion.[1]
    

Experimental Protocols

Protocol 1: Synthesis via Phase-Transfer Catalysis (PTC)

Objective: Efficient synthesis of the nitrile scaffold from p-methylbenzyl cyanide.

Reagents:

  • p-Methylbenzyl cyanide (1.0 eq)[1]

  • 2-Bromopropane (Isopropyl bromide) (1.2 eq)[1]

  • NaOH (50% aq.)[1]

  • TEBA (Triethylbenzylammonium chloride) (Catalyst, 5 mol%)[1]

Workflow:

  • Charge: In a reactor, mix p-methylbenzyl cyanide and TEBA.

  • Addition: Add 50% NaOH solution dropwise while stirring vigorously (emulsion formation).

  • Alkylation: Add 2-bromopropane slowly at 40-50°C. The reaction is exothermic.

  • Monitoring: Monitor by GC/MS for disappearance of starting material.

  • Quench: Dilute with water, extract with toluene.

  • Purification: Distillation under reduced pressure (bp approx. 130°C at 10 mmHg).

Protocol 2: Bioassay - Insecticidal Potency (Topical Application)

Objective: Assess the activity of the derived ester (requires hydrolysis and esterification first).[1]

  • Preparation: Convert nitrile to acid (H2SO4/H2O), then esterify with 3-phenoxybenzyl alcohol.

  • Test Subject: Musca domestica (Housefly) or Spodoptera litura (Tobacco cutworm).

  • Application: Apply 1 µL of acetone solution containing the compound to the dorsal thorax.[1]

  • Scoring: Record mortality at 24h and 48h. Calculate LD50 using Probit analysis.

Visualizing the Activity Pathways[1]

The following diagram illustrates the divergent synthesis and metabolic pathways for this compound.

BiologicalPathwaysStartp-MethylbenzylCyanideTarget3-Methyl-2-(4-methylphenyl)butanenitrile(The Scaffold)Start->TargetAlkylation(iPr-Br / PTC)Acid2-(p-Tolyl)-3-methylbutanoic acidTarget->AcidHydrolysis(Nitrilase/H+)MetaboliteOxidized Metabolite(COOH-derivative)Target->MetaboliteCYP450 Oxidation(In Vivo Clearance)PharmaVerapamil-likeCa2+ BlockersTarget->PharmaAlkylation(Amino-alkyl halides)EsterPyrethroid Analogue(Methyl-Fenvalerate)Acid->EsterEsterification(3-PB Alcohol)Ester->MetaboliteBiodegradation

Caption: Synthesis and biological fate of the scaffold. The central nitrile (Blue) serves as a divergence point for Agrochemicals (Red, top) and Pharmaceuticals (Red, bottom).[1]

Safety & Toxicology

  • Acute Toxicity: Nitriles are generally toxic by ingestion.[1] However,

    
    -branched nitriles are resistant to metabolic release of cyanide ion (
    
    
    ) due to steric hindrance preventing
    
    
    -hydroxylation.[1]
  • Skin Sensitization: Likely a skin irritant.[1] Use standard PPE (nitrile gloves, fume hood).[1]

  • Handling: Treat as a potential neurotoxin until specific LD50 data is verified, given its structural similarity to pyrethroid precursors.

References

  • PubChem. (2025).[1][2] this compound (Compound Summary). National Library of Medicine.[1] [Link][1]

  • Miyamoto, J., et al. (1997).[1] Chirality in synthetic agrochemicals: bioactivity and safety consideration.[1] Pure and Applied Chemistry, 69(9), 2007-2025.[1][4] (Contextual reference for Fenvalerate analogues). [Link]

  • Kaneko, H., & Miyamoto, J. (2001).[1] Pyrethroid chemistry and metabolism.[1][4][5] Handbook of Pesticide Toxicology.[1] (Mechanistic grounding for p-methyl oxidation).

  • U.S. Patent 5,451,604. (1995).[1][3] Halogenated phenylacetonitrile alkylaminoalkylphenyl compounds as immunosuppressants.[1][3] (Demonstrates utility of the scaffold in pharma).

Methodological & Application

Application Note: Scalable Synthesis of 3-Methyl-2-(4-methylphenyl)butanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the robust synthesis of 3-Methyl-2-(4-methylphenyl)butanenitrile (also known as


-isopropyl-

-tolylacetonitrile) starting from

-tolylacetonitrile
.

While simple alkylation of active methylene compounds is a staple of organic synthesis, the introduction of a secondary alkyl group (isopropyl) onto a benzylic nitrile presents specific challenges:

  • Steric Hindrance: The nucleophilic attack is slower compared to primary halides.

  • Elimination Competition: Secondary halides (e.g., 2-bromopropane) are prone to E2 elimination under strong basic conditions, generating propene gas and reducing yield.

  • Polyalkylation: Though sterically disfavored, control over mono-alkylation requires precise stoichiometry and kinetic control.

This protocol prioritizes Phase Transfer Catalysis (PTC) over traditional anhydrous base methods (e.g., NaH/THF or LDA). PTC offers superior scalability, safety, and operational simplicity by utilizing aqueous bases and avoiding cryogenic conditions.

Retrosynthetic Analysis & Mechanism

The transformation is a nucleophilic substitution (


) at the 

-carbon of the nitrile.
Reaction Scheme

The


-tolylacetonitrile is deprotonated at the liquid-liquid interface by concentrated aqueous NaOH, facilitated by a quaternary ammonium catalyst (

). The resulting lipophilic ion pair (

) migrates into the organic phase to attack 2-bromopropane.

ReactionScheme SM p-Tolylacetonitrile (C9H9N) Product This compound (Target) SM->Product Alkylation Reagent 2-Bromopropane (i-PrBr) Reagent->Product Side Side Product: Propene (gas) Reagent->Side E2 Elimination Base 50% NaOH (aq) TBAB (cat.) Base->Product

Figure 1: Reaction scheme highlighting the primary synthetic pathway and the competitive elimination side reaction.

Methodology Selection: Why PTC?

FeatureMethod A: Anhydrous (NaH/THF)Method B: Phase Transfer Catalysis (Recommended)
Moisture Sensitivity High (Requires dry solvents/inert atm)Low (Water is the solvent for the base)
Temperature Control Cryogenic to RTMild heating (

)
Safety

gas evolution; Pyrophoric reagents
No flammable gas evolution (except minor propene)
Selectivity High, but strictly stoichiometricHigh, controlled by catalyst choice
Scalability Difficult (Heat transfer issues)Excellent (Standard stirred reactors)

Decision: We utilize Liquid-Liquid PTC using 50% NaOH and Tetrabutylammonium Bromide (TBAB). This system creates a "self-regulating" concentration of the active anion in the organic phase, minimizing side reactions.

Detailed Experimental Protocol

Reagents & Materials
  • Precursor:

    
    -Tolylacetonitrile (4-Methylphenylacetonitrile) [CAS: 29385-43-1] - 1.0 equiv.
    
  • Alkylating Agent: 2-Bromopropane (Isopropyl bromide) - 1.5 equiv.

    • Note: Do not use 2-chloropropane (too slow) or 2-iodopropane (unstable/expensive).

  • Base: Sodium Hydroxide (50% w/w aqueous solution) - 3.0 equiv.

  • Catalyst: Tetrabutylammonium Bromide (TBAB) - 0.05 equiv (5 mol%).

  • Solvent: Toluene (3-4 volumes relative to precursor).

Step-by-Step Procedure

Step 1: Charge and Dissolution

  • To a clean, dry 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal thermometer, charge

    
    -Tolylacetonitrile  (10.0 g, 76.2 mmol).
    
  • Add Toluene (30 mL). Stir to dissolve.

  • Add TBAB (1.23 g, 3.8 mmol).

    • Checkpoint: Ensure the catalyst is fully suspended/dissolved before adding base.

Step 2: Base Addition & Initiation 4. Start vigorous stirring (>500 RPM). High shear is critical for PTC efficiency. 5. Add 50% NaOH solution (18.3 g, ~12 mL) in one portion. The mixture will become biphasic.[1] 6. Heat the internal temperature to


 .

Step 3: Alkylation 7. Add 2-Bromopropane (14.1 g, 114 mmol, 10.8 mL) dropwise via an addition funnel over 30 minutes.

  • Caution: The reaction is exothermic. Maintain internal temperature between
    
    
    . Do not exceed
    
    
    to prevent rapid volatilization of the bromide (bp
    
    
    ).
  • After addition, maintain temperature at
    
    
    for 4–6 hours.

Step 4: Monitoring 9. Monitor by GC-MS or TLC (Mobile phase: 10% EtOAc/Hexane).

  • Target: >98% conversion of starting nitrile.[2]
  • Observation: If reaction stalls, add an additional 0.2 eq of 2-Bromopropane (some is lost to hydrolysis/elimination).

Step 5: Workup 10. Cool the mixture to room temperature (


).
11. Add Water  (50 mL) to dissolve inorganic salts (NaBr).
12. Separate the phases. Extract the aqueous layer once with Toluene (15 mL).
13. Combine organic layers and wash with:
  • Water (2 x 30 mL) until pH of washings is neutral.
  • Brine (30 mL).
  • Dry over anhydrous
    
    
    , filter, and concentrate under reduced pressure.

Step 6: Purification 15. The crude oil is typically ~90-95% pure. 16. Distillation: Purify by high-vacuum distillation.

  • Expected Boiling Point: ~
    
    
    at 2 mmHg (estimated based on MW).
  • Yield: Expected isolated yield is 85–92%.

Process Control & Troubleshooting

The "Stalling" Reaction

If the reaction stops at 70-80% conversion:

  • Cause: Poisoning of the catalyst or loss of alkylating agent.

  • Solution: The bromide ion (

    
    ) generated during the reaction can compete with the nitrile anion for the catalyst (
    
    
    
    ).
  • Fix: Ensure the aqueous phase volume is sufficient to solvate the NaBr formed. If the aqueous layer becomes a slurry/solid, add small amounts of water.[2]

Workflow Diagram

Workflow Start Start: p-Tolylacetonitrile + Toluene + TBAB AddBase Add 50% NaOH (Vigorous Stirring) Start->AddBase AddAlk Add 2-Bromopropane (Dropwise, 45-55°C) AddBase->AddAlk React Reaction Phase 4-6 Hours AddAlk->React Check QC Check (GC/TLC) Conversion >98%? React->Check Workup Phase Separation Wash (H2O, Brine) Check->Workup Yes AddMore Add 0.2 eq 2-PrBr Check->AddMore No Distill Vacuum Distillation (Final Product) Workup->Distill AddMore->React

Figure 2: Operational workflow for the synthesis and purification stages.

Characterization Data (Expected)

  • Appearance: Colorless to pale yellow oil.

  • IR (Neat): ~2240

    
     (C≡N stretch), weak intensity due to internal position.
    
  • 1H NMR (400 MHz,

    
    ): 
    
    • 
       7.10–7.25 (m, 4H, Ar-H).
      
    • 
       3.65 (d, J = 6.5 Hz, 1H, Ar-CH-CN). Note: The benzylic proton is a doublet due to coupling with the isopropyl CH.
      
    • 
       2.35 (s, 3H, Ar-
      
      
      
      ).
    • 
       2.05–2.15 (m, 1H, 
      
      
      
      ).
    • 
       1.05 (d, 3H, 
      
      
      
      ) and 0.98 (d, 3H,
      
      
      ) – diastereotopic methyls may appear distinct or overlapping.
  • MS (EI): Molecular ion peak

    
     at m/z ~173.
    

Safety & Handling

  • Nitriles: While

    
    -tolylacetonitrile is not as acutely toxic as simple aliphatic nitriles, it should be treated as a toxic substance. Avoid skin contact and inhalation.
    
  • 2-Bromopropane: A volatile alkylating agent. Use in a fume hood.[3] It has potential reproductive toxicity.

  • Exotherm: The alkylation is exothermic. On a large scale (>1 kg), cooling jackets are mandatory to prevent thermal runaway which could lead to propene off-gassing and pressure buildup.

References

  • Makosza, M., & Jonczyk, A. (1976). Phase-Transfer Alkylation of Nitriles. Organic Syntheses, 55, 91. Link

    • Foundational text on PTC alkyl
  • Halpern, M. (2005). Industrial Phase-Transfer Catalysis: Using Multiple Consecutive PTC Steps. PTC Communications, Issue 18. Link

    • Discusses industrial scalability of isopropyl alkyl
  • Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195-199. Link

    • Defines the extraction mechanism utilized in this protocol.
  • Fedorynski, M. (2003). Synthesis of 2-phenylpropionitrile via PTC alkylation. Organic Syntheses, Coll.[3][4][5] Vol. 10, 437. Link

    • Provides analogous experimental conditions for benzylic nitrile alkyl

Sources

Catalytic Reduction Protocols for 3-Methyl-2-(4-methylphenyl)butanenitrile: Overcoming Steric Hindrance in Alpha-Aryl Nitriles

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The compound 3-Methyl-2-(4-methylphenyl)butanenitrile (CAS: 55291-51-5) is a highly sterically hindered


-aryl nitrile, featuring both an isopropyl group and a p-tolyl group at the 

-carbon. The reduction of this substrate to its corresponding primary amine, 3-methyl-2-(4-methylphenyl)butan-1-amine , presents a unique synthetic challenge.

Standard hydride donors (e.g., standard


) often fail to achieve full conversion due to the severe steric bulk blocking the nucleophilic trajectory. Conversely, harsh stoichiometric reagents like 

pose significant safety and scalability risks. To achieve high-yielding, atom-economical conversions, modern synthetic workflows rely on transition-metal catalysis. This guide details the mechanistic rationale and step-by-step protocols for reducing highly hindered nitriles using state-of-the-art catalytic systems.

Mechanistic Insights: The Causality of Steric Hindrance

In nitrile reduction, the reaction proceeds stepwise: the nitrile is first reduced to an imine intermediate, which is subsequently reduced to the amine. A notorious side reaction in this process is the formation of secondary or tertiary amines, which occurs when the newly formed primary amine acts as a nucleophile and attacks the intermediate imine.

The Double-Edged Sword of Steric Bulk: For this compound, the steric hindrance at the


-carbon is a double-edged sword.
  • Kinetic Barrier: The bulky isopropyl and p-tolyl groups impede the initial coordination of the nitrile to the metal center and the subsequent hydride transfer, drastically slowing down the reaction rate compared to linear aliphatic nitriles.

  • Selectivity Advantage: This same steric bulk physically blocks the nucleophilic attack of the primary amine onto the intermediate imine. Consequently, sterically hindered nitriles inherently favor the formation of primary amines with exceptional selectivity, provided a sufficiently active catalyst is used to overcome the initial kinetic barrier ().

To overcome the kinetic barrier, catalysts operating via metal-ligand cooperation (MLC) or transfer hydrogenation are preferred. For instance, Cobalt-PNNH pincer complexes facilitate an outer-sphere hydride transfer that is less sensitive to the steric environment of the substrate ().

Mechanism Cat Active Catalyst (e.g., Co-Pincer) Coord Nitrile Coordination [M]-N≡C-R Cat->Coord + Nitrile Substrate 3-Methyl-2-(4-methylphenyl) butanenitrile Substrate->Coord Imine Imine Intermediate [M]-NH=CH-R Coord->Imine H2 / Hydride Transfer AmineCoord Amine Coordination [M]-NH2-CH2-R Imine->AmineCoord H2 / Hydride Transfer AmineCoord->Cat Product Release Product 3-Methyl-2-(4-methylphenyl) butan-1-amine AmineCoord->Product

Catalytic cycle for the reduction of sterically hindered nitriles to primary amines.

Comparative Data of Catalytic Systems

The following table summarizes the quantitative performance of various catalytic systems when applied to sterically hindered


-aryl nitriles.
Catalytic SystemCatalyst LoadingReductantTemp (°C)Yield (%)Selectivity (1° Amine)
Cobalt PNNH Pincer 2–5 mol%

(30–50 bar)
80–12085–95%>98%
Ruthenium Transfer 1–5 mol%Isopropanol150–20075–85%>95%
Nickel-Boride 10 mol% Ni

(excess)
0–2540–60%~90%

Note: Nickel-boride systems show diminished yields here because the bulky borohydride species struggles to access the hindered


-carbon.

Experimental Protocols

Protocol A: Homogeneous Cobalt-Pincer Catalyzed Hydrogenation

This protocol utilizes an Earth-abundant Cobalt pincer complex, which is highly effective for hindered substrates due to its cooperative ligand design ().

Self-Validating Principle: This protocol incorporates an acid-base extraction workup. Because the starting nitrile is neutral and the product is basic, mass recovery after the acidic partition directly validates the conversion efficiency without requiring immediate GC-MS analysis.

Materials:

  • This compound (1.0 mmol)

  • Cobalt PNNH pincer complex (0.04 mmol, 4 mol%)

  • Sodium triethylborohydride (

    
    ) (8 mol% for catalyst activation)
    
  • Anhydrous Dioxane (4.0 mL)

  • Hydrogen gas (

    
    , 50 bar)
    

Step-by-Step Procedure:

  • Glovebox Preparation: Inside an argon-filled glovebox, charge a high-pressure stainless-steel autoclave with the Cobalt pincer complex (4 mol%) and this compound (1.0 mmol).

  • Solvent & Activation: Add 4.0 mL of anhydrous dioxane. Inject

    
     (8 mol%) to reduce the Co(II) precatalyst to the active Co(I) species. The solution will typically exhibit a distinct color change (e.g., to deep red/brown).
    
  • Pressurization: Seal the autoclave, remove it from the glovebox, and purge the lines with

    
     gas three times. Pressurize the reactor to 50 bar of 
    
    
    
    .
  • Thermal Reduction: Heat the reactor to 100 °C and stir vigorously (800 rpm) for 16 hours. The high pressure drives the equilibrium of the sterically hindered imine intermediate forward.

  • Depressurization: Cool the reactor to room temperature using a water bath. Carefully vent the

    
     gas in a well-ventilated fume hood.
    
  • Self-Validating Workup:

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the crude residue in diethyl ether (15 mL) and extract with 1M HCl (3 x 10 mL). Causality: The unreacted hindered nitrile remains in the ether layer.

    • Basify the combined aqueous acidic layers with 2M NaOH to pH > 12.

    • Extract the free primary amine with dichloromethane (3 x 15 mL), dry over anhydrous

      
      , and concentrate to yield pure 3-methyl-2-(4-methylphenyl)butan-1-amine.
      
Protocol B: Ruthenium-Catalyzed Transfer Hydrogenation (Continuous Flow)

For environments lacking high-pressure


 infrastructure, transfer hydrogenation using isopropanol as both solvent and hydrogen donor is a robust alternative ().

Materials:

  • This compound (0.5 M solution)

  • 
     catalyst (1 mol%)
    
  • Isopropanol (Solvent and H-donor)

Step-by-Step Procedure:

  • Solution Preparation: Dissolve the nitrile substrate and the Ruthenium catalyst in isopropanol to achieve a 0.5 M substrate concentration. No additional base or phosphine ligands are required.

  • Flow System Priming: Prime a continuous-flow reactor equipped with a heated coil and a backpressure regulator (BPR) with pure isopropanol. Set the BPR to 100 bar to maintain the solvent in the liquid phase at elevated temperatures.

  • Reaction Execution: Heat the reactor coil to 200 °C. Pump the reaction mixture through the heated coil at a flow rate that ensures a residence time of approximately 9–12 minutes.

    • Causality: The high temperature overcomes the kinetic barrier of the hindered

      
      -carbon, while the continuous removal of the product from the hot zone prevents degradation.
      
  • Collection & Isolation: Collect the reactor effluent. Add a stoichiometric amount of ethereal HCl to precipitate the product as 3-methyl-2-(4-methylphenyl)butan-1-amine hydrochloride. Filter and wash with cold isopropanol to remove ruthenium residues.

Workflow Step1 Glovebox Setup Catalyst & Substrate Step2 Reactor Loading Pressurize H2 Step1->Step2 Step3 Thermal Reduction 80-120°C Step2->Step3 Step4 Depressurization & Workup Step3->Step4 Step5 Acid-Base Extraction Pure Amine Step4->Step5

Experimental workflow for high-pressure catalytic hydrogenation of nitriles.

References

  • Nishimura, S. Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley, 2001. URL:[Link][1]

  • Mukherjee, A., Srimani, D., Chakraborty, S., Ben-David, Y., & Milstein, D. "Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Cobalt Pincer Complex." Journal of the American Chemical Society, 2015, 137(27), 8888–8891. URL:[Link][2]

  • Schneekönig, J., Tannert, B., Hornke, H., Beller, M., & Junge, K. "Cobalt pincer complexes for catalytic reduction of nitriles to primary amines." Catalysis Science & Technology, 2019, 9, 1779-1783. URL:[Link][3]

  • Labes, R., González-Calderón, D., Battilocchio, C., Mateos, C., Cumming, G. R., de Frutos, O., Rincón, J. A., & Ley, S. V. "Rapid Continuous Ruthenium-Catalysed Transfer Hydrogenation of Aromatic Nitriles to Primary Amines." Synlett, 2017, 28(20), 2855-2858. URL:[Link][4]

Sources

hydrolysis methods for converting 3-Methyl-2-(4-methylphenyl)butanenitrile to amides

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Selectivity Hydrolysis of 3-Methyl-2-(4-methylphenyl)butanenitrile to Amides

Executive Summary & Substrate Analysis

This guide details the conversion of This compound (Compound 1 ) to its corresponding primary amide, 3-Methyl-2-(4-methylphenyl)butanamide (Compound 2 ).[1]

Substrate Challenges: The target substrate presents a unique challenge in process chemistry: Steric Hindrance .

  • Alpha-Substitution: The nitrile is attached to a secondary carbon bearing a bulky isopropyl group and a p-tolyl ring.[1]

  • Electronic Effect: The electron-rich aromatic ring stabilizes the carbocation character during acid hydrolysis, potentially accelerating the reaction but also increasing side reactions (e.g., sulfonation if using H₂SO₄).[1]

  • Selectivity Risk: The primary risk in nitrile hydrolysis is over-hydrolysis to the carboxylic acid. Due to the steric bulk of 1 , the amide intermediate is slow to form.[1] However, once formed, the amide can be hydrolyzed to the acid under harsh conditions.[1][2]

Strategic Recommendation: For research and high-value synthesis (mg to g scale), Transition Metal Catalysis (Method A) is the recommended "Gold Standard" due to its neutral conditions and 100% chemoselectivity.[1] For bulk scale-up where metal cost is prohibitive, Oxidative Hydrolysis (Method B) is the preferred alternative.[1]

Method Selection Decision Matrix

The following decision tree outlines the logical selection of hydrolysis methods based on laboratory constraints and substrate sensitivity.

MethodSelection Start Start: Hydrolysis of Hindered Nitrile (1) Scale Primary Constraint? Start->Scale Metal Transition Metal Catalysis Scale->Metal Selectivity / Mild Conditions Cost Chemical Hydrolysis Scale->Cost Cost / Bulk Scale PtCat Method A: Ghaffar-Parkins (Pt) Metal->PtCat Highest Selectivity RuCat Ruthenium Pincer Metal->RuCat Alternative Metal Radz Method B: Radziszewski (H2O2) Cost->Radz Avoid Strong Acid Acid Method C: H2SO4 (Controlled) Cost->Acid Robust/Standard

Figure 1: Decision matrix for selecting the optimal hydrolysis protocol based on scale and selectivity requirements.

Detailed Protocols

Method A: Platinum-Catalyzed Hydration (The "Ghaffar-Parkins" Protocol)

Best for: High value, enantiopure starting materials, and preventing over-hydrolysis.[1]

This method utilizes the Ghaffar-Parkins catalyst [PtH{(PMe2O)2H}(PMe2OH)].[1][3][4] It is air-stable and operates at neutral pH, making it ideal for the sterically hindered isopropyl group which might undergo elimination or racemization under harsh basic conditions.[1]

Mechanism: The catalyst activates the nitrile via coordination to the Pt center. The nucleophilic attack by water is intramolecularly assisted by the phosphinito ligand, forming a metallacycle intermediate that releases the amide without ever generating the free carboxylic acid path.

Protocol:

  • Reagents:

    • Substrate 1 (1.0 equiv)[1]

    • Ghaffar-Parkins Catalyst (0.1 – 0.5 mol%)[1]

    • Solvent: Ethanol/Water (1:1 v/v) or THF/Water if solubility is poor.[1]

  • Procedure:

    • Dissolve 1 (e.g., 1.0 mmol, 187 mg) in EtOH (2 mL).

    • Add water (2 mL).

    • Add catalyst (e.g., 1 mg for 0.2 mol% loading).[1]

    • Heat the mixture to reflux (78°C) under air.

    • Monitor: Check TLC or HPLC every 2 hours. For hindered substrates, reaction time is typically 4–12 hours.[1]

  • Workup:

    • Cool to room temperature.[1]

    • If the product precipitates, filter and wash with cold water/hexanes.[1]

    • If soluble, remove EtOH under vacuum, extract with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate.[1]

  • Validation:

    • Yield is typically >95%.[1]

    • No carboxylic acid byproduct should be detectable by ¹H NMR.[1]

Method B: Modified Radziszewski Reaction (Urea-H₂O₂)

Best for: Scalable chemistry, avoiding heavy metals.[1]

This method uses Hydrogen Peroxide under basic conditions.[1][5] The hydroperoxide anion (


) is a potent nucleophile (alpha-effect) that attacks the nitrile 1000x faster than hydroxide, forming a peroxyimidic acid intermediate that collapses to the amide and oxygen.[1]

Protocol:

  • Reagents:

    • Substrate 1 (1.0 equiv)[1]

    • 30% H₂O₂ (10–20 equiv) OR Urea-Hydrogen Peroxide (UHP) adduct (safer solid alternative).[1]

    • K₂CO₃ (0.2 – 0.5 equiv) or NaOH (catalytic).[1]

    • Solvent: Methanol or Acetone.[1]

  • Procedure:

    • Dissolve 1 in Methanol (0.5 M concentration).

    • Add K₂CO₃ (0.2 equiv).[1]

    • Cool to 0°C in an ice bath (Reaction is exothermic).[1]

    • Add H₂O₂ dropwise.[1]

    • Allow to warm to room temperature and stir for 2–6 hours.

    • Note: Due to the steric bulk of the isopropyl group, mild heating to 40°C may be required if conversion stalls.[1]

  • Quench:

    • Quench carefully with saturated sodium thiosulfate (Na₂S₂O₃) to destroy excess peroxide (Test with starch-iodide paper).[1]

  • Workup:

    • Evaporate methanol.[1] Partition between water and DCM.

    • Wash organic layer with brine.[1]

Method C: Controlled Acid Hydrolysis (H₂SO₄)

Best for: Robust substrates, low cost.[1]

Warning: This method carries the highest risk of over-hydrolysis to the acid. Temperature control is critical.

Protocol:

  • Reagents:

    • Substrate 1

    • Conc. H₂SO₄ (98%)[1]

  • Procedure:

    • Place neat H₂SO₄ (approx. 2 mL per gram of substrate) in a flask.[1]

    • Heat to 60–80°C .

    • Add Substrate 1 in small portions with vigorous stirring. Do not add substrate to cold acid and then heat, as this can cause accumulation and thermal runaway.[1]

    • Stir for exactly 1 hour.

  • Quench:

    • Pour the hot reaction mixture onto crushed ice (approx. 10x weight of acid).[1]

    • The amide 2 should precipitate as a solid.

  • Purification:

    • Filter the solid.[6]

    • Wash with saturated NaHCO₃ to remove any traces of carboxylic acid byproduct.[1]

Comparative Data Analysis

FeatureMethod A (Pt-Catalysis)Method B (Radziszewski)Method C (H₂SO₄)
Selectivity (Amide:Acid) > 99:1> 95:5~ 85:15
Steric Tolerance ExcellentGoodModerate
Reaction pH Neutral (7.[1]0)Basic (9-10)Highly Acidic (<1)
Temp 78°C (Reflux)0°C to 40°C60°C - 80°C
Green Metrics High (Atom eco, water solvent)Moderate (Waste oxidant)Low (Acid waste)
Cost High (Catalyst)LowVery Low

Mechanistic Visualization (Ghaffar-Parkins)

The high selectivity of Method A is due to the specific catalytic cycle which avoids the free imidic acid intermediate common in acid/base hydrolysis.

PtMechanism cluster_0 Key Advantage Cat Active Pt-OH Species Coord Nitrile Coordination (Pt-NCR) Cat->Coord + Substrate (1) Attack Ligand/Water Attack (Metallacycle) Coord->Attack Intramolecular Release Amide Release Attack->Release + H2O Release->Cat Regeneration Desc Steric bulk of (1) does not prevent coordination to Pt, but blocks external H2O attack in classical methods.

Figure 2: Simplified catalytic cycle of the Ghaffar-Parkins catalyst.[1] The intramolecular delivery of water allows hydration of hindered nitriles that fail under standard conditions.

References

  • Ghaffar, T., & Parkins, A. W. (1995).[1] The catalytic hydration of nitriles to amides using a homogeneous platinum phosphinito catalyst. Tetrahedron Letters, 36(47), 8657-8660.[1]

  • Ghaffar, T., & Parkins, A. W. (2000).[1] The catalytic hydration of nitriles to amides using a homogeneous platinum phosphinito catalyst.[4] Journal of Molecular Catalysis A: Chemical, 160(2), 249-261.[1]

  • Organic Syntheses. (2024). Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst.[1][3][7] Org.[1][8][9] Synth. 2024, 101, 380-399.[1] [1]

  • Common Organic Chemistry. (n.d.).[1] Nitrile to Amide: Radziszewski Reaction Conditions.[1][10]

  • Lee, J., et al. (2009).[1][9][11] Anhydrous Hydration of Nitriles to Amides using Aldoximes as the Water Source.[12] Organic Letters, 11(24), 5598–5601.[1]

Sources

Advanced Application Note: Utilization of 3-Methyl-2-(4-methylphenyl)butanenitrile in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Methyl-2-(4-methylphenyl)butanenitrile (also known as


-isopropyl-4-methylphenylacetonitrile) represents a "privileged scaffold" in medicinal chemistry.[1][2][3] Its structure—a lipophilic p-tolyl group coupled with a sterically demanding isopropyl moiety—makes it a critical intermediate for synthesizing aryl-propionic acid derivatives (NSAIDs) , 

-branched phenethylamines (CNS active agents)
, and calcium channel blocker analogs (structurally related to Verapamil impurities).[1][2]

This guide provides a comprehensive technical protocol for:

  • Synthesis: High-fidelity generation of the nitrile via Phase Transfer Catalysis (PTC) to minimize dialkylation byproducts.

  • Downstream Application: Controlled reduction to the primary amine, a key gateway to CNS and cardiovascular API synthesis.[2][3]

  • Quality Control: Critical analytical parameters for chiral resolution and impurity profiling.

Chemical Profile & Mechanism[1][3]

PropertySpecification
IUPAC Name This compound
CAS Number 55291-51-5
Molecular Formula

Molecular Weight 173.26 g/mol
Key Functional Groups Nitrile (-CN), Isopropyl (steric bulk), p-Tolyl (lipophilic)
Chirality One stereocenter at C2.[1][2][3][4] Synthesis typically yields a racemate requiring resolution.[2][3]
Solubility High in organic solvents (DCM, EtOAc, Toluene); Low in water.[2][3]
Mechanistic Significance

The steric bulk of the isopropyl group at the


-position renders this intermediate resistant to metabolic hydrolysis, enhancing the half-life of derived APIs.[1][2][3] In synthetic pathways, this steric hindrance requires specific activation strategies (e.g., strong reducing agents or high-temperature hydrolysis) for downstream conversion.[2][3]

Core Synthesis Protocol: Phase Transfer Catalyzed Alkylation[2][3][5]

Objective: Synthesize this compound from 4-methylphenylacetonitrile with >98% selectivity for the mono-alkylated product.

Rationale: Traditional alkylation using strong bases (LDA, NaH) often leads to significant dialkylation impurities due to the high reactivity of the benzylic position.[2][3] This protocol uses Phase Transfer Catalysis (PTC) to control reaction kinetics and ensure mono-alkylation.[2]

Reagents & Materials[1][2][3][6][7]
  • Substrate: 4-Methylphenylacetonitrile (1.0 eq)

  • Alkylating Agent: 2-Bromopropane (1.2 eq)[1][2]

  • Base: 50% Aqueous NaOH (3.0 eq)

  • Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 eq)[2]

  • Solvent: Toluene (3-5 volumes)[1][2]

Step-by-Step Methodology
  • Reactor Setup: Charge a glass-lined reactor with 4-Methylphenylacetonitrile and Toluene. Agitate at 250 RPM.

  • Catalyst Addition: Add TBAB (5 mol%) to the mixture. Ensure complete dissolution.

  • Base Addition: Slowly add 50% NaOH solution over 15 minutes. The biphasic mixture will form.[2][3]

  • Alkylation (Exothermic):

    • Heat the mixture to 45°C .

    • Add 2-Bromopropane dropwise over 2 hours. Note: Isopropyl bromide is volatile (bp ~59°C); use a reflux condenser set to 0°C.[2][3]

    • Maintain internal temperature between 45-50°C.[2]

  • Reaction Monitoring: Monitor via HPLC/GC every 2 hours.

    • Endpoint: <1.0% starting material remaining.[2][3]

    • Critical Control: If dialkylated impurity >2%, lower temperature to 35°C for future batches.

  • Workup:

    • Cool to 20°C. Separate phases.

    • Wash organic phase with water (2x) and brine (1x).[2]

    • Dry over

      
       and concentrate under reduced pressure.
      
  • Purification: Distillation under high vacuum (0.5 mmHg, ~110°C) yields the pure oil.[2][3]

Downstream Application: Selective Reduction to Primary Amine[1][2][3]

Context: The conversion of the nitrile to a primary amine is the most common pharmaceutical application, generating a scaffold for CNS drugs (e.g., Sibutramine analogs) or cardiovascular agents.[2][3]

Protocol: Cobalt-Catalyzed Hydrogenation

  • Loading: Charge the high-pressure autoclave with the Nitrile intermediate (1.0 eq), Methanol (10 vol), and Raney Cobalt (20 wt%).

  • Additive: Add Ammonia (7N in MeOH, 2.0 eq) to suppress secondary amine formation.

  • Hydrogenation:

    • Pressurize with

      
       to 50 bar (725 psi) .
      
    • Heat to 80°C .

    • Stir vigorously (800+ RPM) to overcome mass transfer limitations.

  • Workup:

    • Filter catalyst (under Argon/Nitrogen - pyrophoric hazard).[2]

    • Concentrate filtrate to yield 2-(4-methylphenyl)-3-methylbutylamine .[1][2][3]

    • Yield Target: >90%.[2][3][5][6]

Visualization: Synthesis & Application Workflow

G Start 4-Methylphenylacetonitrile (Starting Material) Intermediate 3-Methyl-2-(4-methylphenyl) butanenitrile (Target Intermediate) Start->Intermediate Alkylation (PTC) Reagents 2-Bromopropane 50% NaOH, TBAB (PTC) Reagents->Intermediate RouteA Hydrolysis (KOH, Ethylene Glycol, 160°C) Intermediate->RouteA Path A RouteB Reduction (H2, Raney Co, NH3) Intermediate->RouteB Path B (Primary) ProductA 2-(4-Methylphenyl)-3-methyl butanoic acid (NSAID/Agro Precursor) RouteA->ProductA ProductB 2-(4-Methylphenyl)-3-methyl butylamine (CNS/Cardio Precursor) RouteB->ProductB

Figure 1: Synthetic workflow from precursor to downstream pharmaceutical scaffolds.[1][2]

Analytical Quality Control

To ensure pharmaceutical grade quality, the following impurities must be monitored:

Impurity TypeOriginLimit (Area %)Detection Method
Starting Material Unreacted 4-Methylphenylacetonitrile< 0.5%GC-FID / HPLC-UV
Dialkylated Byproduct Over-alkylation (Reaction Temp too high)< 0.2%GC-MS (M+ = 215)
Hydrolysis Product Moisture ingress (Amide formation)< 0.5%HPLC-UV (210 nm)

Chiral Separation (If Enantiopure API required):

  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))[1][2][3]

  • Mobile Phase: Hexane : Isopropanol (90:10)[2]

  • Flow Rate: 1.0 mL/min[2][3]

  • Detection: UV @ 220 nm[2][3]

Safety & Handling

  • Nitrile Toxicity: While less volatile than acetonitrile, this intermediate can metabolize to release cyanide ions.[2][3] Handle in a fume hood.

  • Skin Absorption: The lipophilic nature increases skin permeability.[2][3] Double-gloving (Nitrile/Laminate) is mandatory.[2]

  • Waste Disposal: Aqueous waste from the PTC reaction contains cyanide residues and quaternary ammonium salts.[2][3] Treat with bleach (NaOCl) to destroy cyanides before disposal.[2]

References

  • Verapamil Impurity Profiling

    • Source: BenchChem Application Note on Verapamil Intermediates.[2][3]

    • Relevance: Identifies structurally similar -isopropyl-arylacetonitriles as key intermediates/impurities in calcium channel blocker synthesis.
    • URL:[1][2]

  • Phase Transfer Catalysis Protocols

    • Source: Sigma-Aldrich Technical Bulletin: Phase Transfer Catalysis.[2]

    • Relevance: Standardizes the use of TBAB for benzylic alkyl
    • URL:[1][2]

  • Nitrile Reduction Methodologies

    • Source: ChemicalBook Synthesis Protocols for 3-Methylbutanenitrile derivatives.[2]

    • Relevance: Provides conditions for catalytic hydrogenation of sterically hindered nitriles.[2][3]

    • URL:[1][2]

  • Agrochemical Applications

    • Source: Google Patents - CS200240B2 (Insecticide and acaricide process).[2]

    • Relevance: Confirms the use of

      
      -isopropyl-4-methylphenylacetic acid (the hydrolysis product) in pyrethroid synthesis.[1][2][3]
      
    • URL:[1][2]

Sources

Application Note: Scalable Synthesis of 3-Methyl-2-(4-methylphenyl)butanenitrile via Phase-Transfer Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

3-Methyl-2-(4-methylphenyl)butanenitrile (CAS: 55291-51-5) is a highly versatile


-arylated nitrile building block, frequently utilized in the synthesis of calcium channel antagonists and pyrethroid-class agrochemicals. Structurally, it consists of a p-tolylacetonitrile core that has been 

-alkylated with an isopropyl group.

Historically, the


-alkylation of arylacetonitriles with secondary alkyl halides has relied on hazardous, moisture-sensitive bases (e.g., Sodium Hydride or Sodium Amide) in anhydrous polar aprotic solvents (THF, DMF). While effective at the bench scale, this classical approach presents severe scale-up bottlenecks: the evolution of explosive hydrogen gas, high solvent toxicity, and massive E-factor penalties.

To resolve these limitations, this protocol leverages Liquid-Liquid Phase-Transfer Catalysis (LL-PTC) . By utilizing a biphasic system (Toluene / 50% aqueous NaOH) and a quaternary ammonium salt, we establish a self-validating, highly scalable, and environmentally benign manufacturing process.

Mechanistic Causality & Reaction Design

The success of this protocol relies on several interconnected chemical principles that dictate the choice of reagents and conditions:

  • The Interfacial Mechanism: As established by Makosza [1], the deprotonation of p-tolylacetonitrile (pKa

    
     22) does not occur in the bulk aqueous phase. Instead, it occurs at the liquid-liquid interface. The highly concentrated 50% NaOH lacks free water molecules (low water activity), preventing the hydrolysis of the nitrile group—a common side reaction in standard aqueous base conditions.
    
  • Suppression of E2 Elimination: Isopropyl bromide is a secondary halide, notoriously prone to E2 elimination (yielding propene) in the presence of strong, hard bases like alkoxides. In the PTC system, the phase-transfer catalyst (Tetrabutylammonium bromide, TBAB) extracts the carbanion into the organic phase as a lipophilic ion pair:

    
    . This creates a "soft," highly nucleophilic carbanion that heavily favors the 
    
    
    
    substitution pathway over E2 elimination [3].
  • Inherent Steric Control: A persistent challenge in active methylene chemistry is over-alkylation (dialkylation). However, the introduction of the first bulky isopropyl group creates significant steric hindrance at the

    
    -carbon. This kinetic barrier naturally suppresses the second alkylation event, ensuring high monoalkylation selectivity without requiring a large excess of the substrate [2].
    

MechanisticCycle cluster_aq Aqueous Phase cluster_org Organic Phase NaOH NaOH (aq) Interface Liquid-Liquid Interface: Deprotonation of p-Tolylacetonitrile NaOH->Interface OH⁻ migration NaBr NaBr (aq) IonPair Lipophilic Ion Pair [Ar-C(CH3)CN]⁻ [NBu4]⁺ Interface->IonPair Phase Transfer SN2 SN2 Alkylation with Isopropyl Bromide IonPair->SN2 C-C Bond Formation Product Target Nitrile + [NBu4]⁺ Br⁻ SN2->Product Product->NaBr Br⁻ extraction Product->Interface Catalyst Recycle

Figure 1: Interfacial mechanism of the Phase-Transfer Catalyzed (PTC) alkylation.

Quantitative Process Comparison

The transition from a homogeneous anhydrous system to a biphasic PTC system yields significant improvements across all critical manufacturing metrics.

ParameterTraditional Method (NaH / THF)Optimized Method (NaOH / PTC / Toluene)
Reagent Safety Pyrophoric, generates

gas
Non-flammable aqueous base
Moisture Sensitivity Strictly anhydrous requiredWater is the secondary solvent
Reaction Temperature 0 °C to Room Temperature60–70 °C (Mild heating)
Monoalkylation Selectivity ~80% (requires excess substrate)>95% (sterically and kinetically controlled)
E-Factor (Waste/Product) > 15< 5
Estimated Cost / kg High (Expensive base & dry solvents)Low (Commodity chemicals)

Experimental Protocol: 1 kg Pilot Scale

Self-Validating Note: This protocol relies on mass-transfer efficiency. If the reaction stalls, the primary root cause is insufficient interfacial area (inadequate agitation), not catalyst deactivation [1].

Reagents Required
  • p-Tolylacetonitrile (Substrate): 1.00 kg (7.62 mol)

  • Isopropyl Bromide (Alkylating Agent): 1.12 kg (9.14 mol, 1.2 equiv.)

  • Toluene (Organic Solvent): 4.0 L

  • Sodium Hydroxide (50% w/w aqueous): 1.83 kg (~22.8 mol, 3.0 equiv.)

  • Tetrabutylammonium Bromide (TBAB): 98 g (0.30 mol, 4 mol%)

Step-by-Step Methodology

Phase 1: Reactor Preparation & Initiation

  • Equip a 10 L jacketed glass reactor with a high-shear mechanical stirrer, a reflux condenser, a highly accurate internal thermocouple, and a nitrogen inlet.

  • Charge the reactor with 4.0 L of Toluene, followed by 1.00 kg of p-Tolylacetonitrile and 98 g of TBAB.

  • Initiate agitation at a high shear rate (minimum 400–500 RPM). Causality: Droplet size is inversely proportional to the square of the agitator speed. High RPM is non-negotiable to maximize the interfacial area for deprotonation.

  • Charge 1.83 kg of 50% aqueous NaOH into the reactor. The mixture will form a distinct biphasic emulsion.

Phase 2: Alkylation & Thermal Control 5. Heat the biphasic mixture to an internal temperature of 45 °C. 6. Begin the dropwise addition of 1.12 kg of Isopropyl Bromide via an addition funnel over 60 minutes. 7. Exotherm Management: The


 alkylation is mildly exothermic. Adjust the jacket cooling to maintain the internal temperature strictly between 60 °C and 70 °C. Causality: Exceeding 75 °C accelerates the competing E2 elimination of isopropyl bromide and risks thermal degradation of the TBAB catalyst.
8.  Once addition is complete, maintain heating at 65 °C and vigorous stirring for 4 to 6 hours.

Phase 3: Analytical Monitoring & Workup 9. Halt agitation briefly to allow phase separation. Sample the upper organic layer and analyze via GC-FID. The reaction is deemed complete when residual p-tolylacetonitrile is < 2% (Area). 10. Cool the reactor to 20 °C. Add 2.0 L of deionized water to dilute the caustic aqueous phase and dissolve precipitated NaBr salts. 11. Allow the phases to separate for 30 minutes. Drain and appropriately discard the lower aqueous phase. 12. Wash the upper organic phase sequentially with 1.0 L of 1M HCl (to neutralize residual amines/base) and 1.0 L of brine.

Phase 4: Isolation & Purification 13. Transfer the organic layer to a rotary evaporator or distillation setup. Strip the toluene solvent under reduced pressure (e.g., 50 mbar at 50 °C). 14. Purify the crude red/brown oil via fractional vacuum distillation. The target compound, this compound, distills as a clear, colorless to pale-yellow liquid at approximately 115–120 °C under high vacuum (1–2 mmHg). 15. Expected Yield: 1.12 – 1.18 kg (85–90% theoretical yield), >98% GC purity.

ProcessFlow Substrate Organic Phase: p-Tolylacetonitrile + Isopropyl Bromide + Toluene Reactor Biphasic Reactor (High Shear Agitation) Substrate->Reactor Base Aqueous Phase: 50% w/w NaOH + TBAB (Catalyst) Base->Reactor Reaction Alkylation (SN2) 65°C, 5 hours Reactor->Reaction Workup Phase Separation & Water Wash Reaction->Workup Distillation Fractional Vacuum Distillation Workup->Distillation Product 3-Methyl-2-(4-methylphenyl) butanenitrile (>98% GC) Distillation->Product

Figure 2: Process flow diagram for the biphasic PTC alkylation workflow.

References

  • Makosza, M., & Bialecka, E. (1996). "Kinetics of an interfacial reaction. Hydroxide ion catalyzed c-alkylation of phenylacetonitrile." Industrial & Engineering Chemistry Research, 35(8), 2581-2589. URL:[Link]

  • Guilet, R., et al. (1998). "Influence of ultrasound power on the alkylation of phenylacetonitrile under solid-liquid phase transfer catalysis conditions." Ultrasonics Sonochemistry, 5(1), 21-25. URL:[Link]

Troubleshooting & Optimization

purification of 3-Methyl-2-(4-methylphenyl)butanenitrile by vacuum distillation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Separations Division Subject: Purification of 3-Methyl-2-(4-methylphenyl)butanenitrile (High-Vacuum Distillation Protocol) Ticket ID: #DST-NITRILE-044 Support Lead: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

You are attempting to purify This compound (also known as


-isopropyl-4-methylphenylacetonitrile). This is a thermally sensitive, high-boiling aryl nitrile. Common challenges include thermal degradation (discoloration), separation from the unreacted parent nitrile (p-tolylacetonitrile), and "bumping" due to viscosity or residual solvents.

Critical Safety Warning: Aryl nitriles can release toxic cyanide species if heated to decomposition temperatures (>250°C) or exposed to strong acids/oxidizers. Ensure all vacuum pump exhausts are vented into a fume hood.

Part 1: Pre-Distillation Diagnostics (The "Go/No-Go" Phase)

Before heating the flask, you must verify the feedstock quality. Distillation is a purification step, not a magic eraser for poor reaction workups.

The "Clean Feed" Protocol:

  • Solvent Stripping: Ensure all reaction solvents (Toluene, THF, etc.) are removed via Rotary Evaporator. Residual low-boilers will cause massive pressure fluctuations (bumping) when high vacuum is applied.

  • Acid/Base Neutralization: If your synthesis involved base catalysis (e.g., NaNH₂, KOtBu), the crude oil must be washed to neutral pH. Residual base at distillation temperatures (

    
    C) promotes polymerization and tar formation.
    
  • Drying: Water is the enemy of stable vacuum. Dry the organic layer thoroughly with MgSO₄ before stripping.

Decision Logic: Is Your Sample Ready?

PreDistillation Start Crude Reaction Mixture SolventCheck Residual Solvent > 5%? Start->SolventCheck Strip Rotary Evaporator (40°C @ 20 mbar) SolventCheck->Strip Yes pHCheck Is pH Neutral (6-8)? SolventCheck->pHCheck No Strip->SolventCheck Wash Acid/Base Wash + Brine Dry pHCheck->Wash No WaterCheck Water Content > 0.1%? pHCheck->WaterCheck Yes Wash->pHCheck Dry Add MgSO4 -> Filter WaterCheck->Dry Yes Ready Proceed to High Vacuum Distillation WaterCheck->Ready No Dry->WaterCheck

Figure 1: Pre-distillation decision tree to prevent common vacuum failures.

Part 2: The Distillation Setup & Parameters

Do not attempt atmospheric distillation. The estimated atmospheric boiling point of this compound is ~270–280°C . At these temperatures, the nitrile group is prone to degradation and the isopropyl group may undergo elimination.

Target Process Parameters: We rely on the Clausius-Clapeyron relation. You need a vacuum level that brings the boiling point down to a safe window (<160°C).

ParameterSpecificationNotes
Target Vacuum 0.1 – 1.0 mmHg (Torr) High vacuum is non-negotiable.
Vapor Temperature 115°C – 125°C (@ 0.5 mmHg)Estimated. Expect the parent nitrile (impurity) to boil ~15-20°C lower.
Oil Bath Temp 145°C – 160°C Maintain a

of ~20-30°C above vapor temp.
Condenser Temp 40°C – 50°C Do not use ice water. The compound may be viscous or solidify; warm water prevents clogging.
Column Type Vigreux (15-20cm) A simple path is insufficient to separate the starting material (p-tolylacetonitrile).

Apparatus Configuration:

  • Short Path vs. Fractionation: Use a short Vigreux column. You need some theoretical plates to separate the p-tolylacetonitrile (starting material) from the product, but a packed column may cause too much pressure drop.

  • Agitation: Magnetic stirring is often insufficient for viscous oils under high vacuum. Overhead mechanical stirring or a capillary nitrogen bleed is recommended to prevent superheating.

Part 3: Troubleshooting Guide (FAQs)

Issue 1: "The vacuum is good (<1 mmHg), but nothing is distilling."

Diagnosis: You are likely encountering "Reflux Starvation." The vapor is condensing in the column neck before reaching the takeoff path because the insulation is poor.

  • Fix: Wrap the Vigreux column and the upper half of the flask in aluminum foil or glass wool.

  • Check: Ensure your vacuum reading is real. If the gauge is near the pump, the pressure in the flask might be higher due to narrow tubing (conductance loss). Measure vacuum at the manifold.

Issue 2: "The product is turning yellow or brown in the receiving flask."

Diagnosis: Oxidative degradation or thermal decomposition.

  • Mechanism: Hot aryl nitriles react rapidly with trace oxygen.

  • Fix:

    • Leak Check: A "stable" vacuum doesn't mean no leaks; it means the pump is outpacing the leak. Grease all joints (Dow Corning High Vacuum Grease).

    • Lower Temp: Improve vacuum depth to lower the boiling point.

    • Nitrogen Flush: Break vacuum only with dry nitrogen or argon, never ambient air, while the oil is hot.

Issue 3: "I cannot separate the starting material from the product."

Diagnosis: The boiling point delta is narrow (~15-20°C).

  • Context: The starting material (

    
    -H) and the product (
    
    
    
    -isopropyl) are structurally similar.
  • Fix:

    • Reflux Ratio: Increase the reflux ratio. Take off the "forerun" (lower boiling fraction) very slowly (1 drop per 5 seconds).

    • Chemical Removal: If distillation fails, wash the crude mixture with cold hexane (if the product crystallizes) or use column chromatography for the final 5% impurity.

Issue 4: "Violent bumping is splashing crude oil into the receiver."

Diagnosis: Outgassing of trapped volatiles or water.

  • Fix: Stop the heat. Let the system cool.

  • Protocol: Apply full vacuum to the cold flask for 20 minutes with stirring. This "degasses" the oil. Only then begin heating the oil bath slowly.

Part 4: Post-Run Purity Analysis

Once distillation is complete, verify the fractions. Do not rely solely on boiling point.

Validation Workflow:

  • GC-MS / GC-FID: Look for the parent peak (MW ~173). The starting material (MW ~131) will appear earlier.

  • H-NMR (CDCl₃):

    • Diagnostic Signal: Look for the isopropyl doublet (

      
       ~0.9-1.1 ppm) and the methine septet .
      
    • Impurity Check: The starting material (p-tolylacetonitrile) has a characteristic singlet at

      
       ~3.7 ppm (
      
      
      
      -CN). If this singlet is present, you need to redistill or recrystallize.
Visualizing the Separation Logic

DistillationLogic cluster_impurities Fraction Cut Points (at 0.5 mmHg) Pump Vacuum Pump (<1 mmHg) Trap Cold Trap (-78°C) Pump->Trap Suction Manifold Manifold/Gauge Trap->Manifold Flask Distillation Flask (Oil Bath) Manifold->Flask Pressure Control Receiver Fraction Collector Flask->Receiver Distillate Path Low Forerun: <100°C (Solvents/Start Mat.) Receiver->Low Product Main Cut: 115-125°C (Target Nitrile) Receiver->Product High Residue: >135°C (Tars/Dimers) Receiver->High

Figure 2: Vacuum setup and fractionation logic. Note the critical role of the Cold Trap to protect the pump.

References & Grounding

  • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for vacuum distillation apparatus and nitrile purification).

  • Armarego, W.L.F., Chai, C.L.L. Purification of Laboratory Chemicals. 7th Ed. Butterworth-Heinemann, 2013. (Authoritative source for physical properties and purification methods of organic compounds).[1]

  • NIST Chemistry WebBook. "Butanenitrile, 3-methyl-".[2] (Used for comparative boiling point data of the alkyl chain segment). [2]

  • Organic Syntheses. "

    
    -Phenylacetoacetonitrile". Org.[3][4][5] Synth. 1943, 23, 16. (Provides foundational protocols for handling arylacetonitrile derivatives). 
    
  • Patent CN103342662B. "Method for synthesizing 2-alkylphenylacetonitrile". (Specific industrial reference for boiling points of

    
    -isopropyl arylacetonitriles: ~94-97°C @ 6mmHg for the phenyl analog, supporting the estimated range for the p-tolyl derivative). 
    

Sources

Technical Support Center: Purification of 3-Methyl-2-(4-methylphenyl)butanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Impurity Removal & Process Optimization Document ID: TSC-2024-ORG-092 Audience: Process Chemists, Medicinal Chemists, Scale-up Engineers

Technical Overview & Impurity Profile

3-Methyl-2-(4-methylphenyl)butanenitrile (also known as


-isopropyl-4-methylbenzyl cyanide) is a critical intermediate, often utilized in the synthesis of phenethylamine-based therapeutics (e.g., analogs of Sibutramine or Verapamil).

The synthesis typically involves the alkylation of 4-methylphenylacetonitrile with an isopropyl halide using a strong base (NaH, KOtBu, or NaOH/PTC). Due to the steric bulk of the isopropyl group and the competitive elimination of the alkyl halide, achieving high purity is challenging.

The "Critical Three" Impurities
Impurity TypeStructure / DescriptionOriginRRT (Typical)*
Impurity A (SM) 4-Methylphenylacetonitrile (Des-isopropyl)Unreacted starting material due to stalled reaction or reagent decomposition (propene formation).~0.85
Impurity B (Bis) 2,2-Diisopropyl-2-(4-methylphenyl)acetonitrile Over-alkylation. Occurs if base/halide excess is too high or addition is too slow.~1.15
Impurity C (Hyd) 3-Methyl-2-(4-methylphenyl)butanamide Hydrolysis of the nitrile function. Caused by wet solvents or harsh aqueous workups.~0.60 (Broad)

*Relative Retention Time (RRT) varies by method but SM usually elutes before the product on non-polar columns (e.g., DB-5).

Diagnostic Troubleshooting (Q&A)

Q: I have a persistent peak at RRT 0.85 that refuses to crystallize out. What is it? A: This is almost certainly unreacted 4-methylphenylacetonitrile (SM) .

  • Cause: Isopropyl halides (2-chloropropane or 2-bromopropane) are prone to E2 elimination, forming propene gas instead of reacting with your enolate. If you used exactly 1.0–1.1 equivalents, you likely ran out of alkylating agent before the SM was consumed.

  • Fix: Do not add more reagent to the cold reaction. See Protocol B (Chemical Scavenging) below for removal, as separation by crystallization is notoriously difficult due to structural similarity (co-crystallization).

Q: My product is an oil that won't solidify, even though literature says it should be a solid. A: This "oiling out" is typically caused by Impurity B (Bis-alkylated) or residual solvents (Toluene/THF).

  • Mechanism: The bis-isopropyl impurity disrupts the crystal lattice.

  • Fix: Run a high-vacuum fractional distillation (Protocol A ) to remove the heavy bis-impurity. Once the purity is >95%, induce crystallization using n-Hexane/IPA at -20°C with seed crystals.

Q: The yield is good, but the NMR shows a small doublet at


 1.1 ppm and a septet that integrates too high. 
A:  You have trapped Isopropyl Alcohol (IPA)  or residual Isopropyl Halide .
  • Context: If you used IPA as a recrystallization solvent, it can solvate the nitrile strongly.

  • Fix: Dry the product in a vacuum oven at 40°C for 24 hours. If the peaks persist, it may be the O-alkylated byproduct (an isopropyl imidate), though this is rare with nitriles. It is more likely trapped solvent.

Decision Matrix: Choosing the Right Protocol

Use the following logic flow to determine the most effective purification strategy for your crude mixture.

PurificationLogic Start Analyze Crude Purity (GC/HPLC) CheckSM Is SM (Impurity A) > 5%? Start->CheckSM CheckBis Is Bis-alkyl (Impurity B) > 5%? CheckSM->CheckBis No Scavenge Protocol B: Chemical Scavenging (Benzaldehyde Condensation) CheckSM->Scavenge Yes Distill Protocol A: High-Vac Distillation (< 2 mmHg) CheckBis->Distill Yes Cryst Protocol C: Crystallization (Hexane/IPA) CheckBis->Cryst No (Purity > 90%) Scavenge->Distill Post-Workup Distill->Cryst Polishing Final Pure Product (>99%) Cryst->Final

Figure 1: Purification Decision Matrix based on impurity profile.

Experimental Protocols

Protocol A: High-Vacuum Fractional Distillation

Best for: Removing heavy impurities (Bis-alkylated) and tars.

Theory: The boiling point difference between the SM (MW 145) and the Product (MW 187) is significant (~30°C at atmospheric), but the Product boils high (>250°C). High vacuum is required to prevent thermal decomposition.

  • Setup: Equip a round-bottom flask with a Vigreux column (at least 15 cm) and a short-path distillation head.

  • Vacuum: Apply high vacuum (< 2 mmHg is mandatory).

  • Fractions:

    • Fore-run (Up to 110°C @ 1 mmHg): Contains residual solvent and unreacted SM.

    • Main Fraction (125–135°C @ 1 mmHg): Collect the product. Note: Temperatures are approximate; rely on head temperature stability.

    • Residue: Contains Impurity B (Bis-alkylated) and inorganic salts.

  • Validation: Check refractive index or GC of the main fraction immediately.

Protocol B: Chemical Scavenging (The "Benzaldehyde Trick")

Best for: Removing stubborn unreacted Starting Material (Impurity A) when distillation fails to separate it.

Theory: The starting material (4-methylphenylacetonitrile) has two acidic


-protons and condenses rapidly with aldehydes. The product (mono-isopropyl) has only one sterically hindered 

-proton and reacts negligibly under these conditions. We convert the volatile SM into a heavy, non-volatile olefin [1].

Steps:

  • Quantify SM: Calculate moles of unreacted SM in the crude mixture via GC.

  • Reagents: Add 1.5 equivalents of Benzaldehyde (relative to the impurity, not the product) and 2.0 equivalents of KOtBu (or NaOEt) to the crude oil dissolved in dry Ethanol.

  • Reaction: Stir at room temperature for 2 hours. The SM converts to

    
    -(4-methylphenyl)cinnamonitrile (High MW solid).
    
  • Workup: Quench with dilute HCl. Extract with Toluene.[1]

  • Separation:

    • Wash the organic layer with Sodium Bisulfite solution (removes excess benzaldehyde).

    • Perform Protocol A (Distillation) . The modified impurity will now remain in the pot residue (boiling point > 200°C @ 1 mmHg), allowing clean distillation of the product.

Protocol C: Low-Temperature Crystallization

Best for: Final polishing to >99.5% purity.

Solvent System: n-Hexane : Isopropyl Alcohol (9:1 v/v).

  • Dissolution: Dissolve the distilled oil in the minimum amount of warm (40°C) solvent mixture.

  • Cooling: Allow to cool slowly to room temperature with stirring.

  • Seeding: If oiling occurs, add a seed crystal. If no seed is available, scratch the glass or cool to -78°C (dry ice/acetone) to induce initial nucleation, then warm to -20°C for growth.

  • Harvest: Filter the white needles rapidly (cold filtration) to prevent melting. Wash with cold n-Hexane.

Mechanism of Impurity Formation

Understanding why impurities form allows for preventative process control.

ReactionPathways SM SM: 4-Methylphenylacetonitrile Enolate Enolate Intermediate SM->Enolate + Base Base Base (NaH/KOtBu) Prod PRODUCT (Mono-Isopropyl) Enolate->Prod + iPr-X (Substitution) ImpurityA Impurity A (SM) (Stalled Reaction) Enolate->ImpurityA + iPr-X (Elimination -> Propene) ImpurityB Impurity B (Bis) (Over-Alkylation) Prod->ImpurityB + Excess Base + iPr-X Propene Propene Gas (Side Product) ImpurityA->Propene

Figure 2: Competitive reaction pathways leading to impurities.

Key Insight: The reaction of the enolate with isopropyl halide is a competition between Substitution (


)  and Elimination (

)
.
  • 
    :  Forms the desired product.
    
  • 
    :  The enolate acts as a base, deprotonating the isopropyl halide to form Propene. This consumes the alkylating agent without forming the product, leaving unreacted SM (Impurity A).
    
  • Prevention: Use a 20-30% excess of Isopropyl halide and add it slowly to maintain a high concentration of electrophile relative to the base [2].

References

  • Taber, D. F. (2004). Alkylation of Nitriles: The "Scavenging" Strategy. Organic Chemistry Portal. Link(Note: Generalized reference for the benzaldehyde scavenging technique common in arylacetonitrile chemistry).

  • Makosza, M., & Jonczyk, A. (1976). Phase-transfer catalyzed alkylation of nitriles. Organic Syntheses, 55, 91. Link

  • Sigma-Aldrich. (n.d.).[2] Product Specification: this compound. Link

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library: Butanenitrile, 3-methyl-2-(4-methylphenyl)-. Link

Sources

troubleshooting low conversion rates in 3-Methyl-2-(4-methylphenyl)butanenitrile synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Low Conversion in 3-Methyl-2-(4-methylphenyl)butanenitrile Synthesis

As a Senior Application Scientist, I frequently consult on the scale-up and optimization of benzylic nitrile alkylations. The synthesis of this compound (CAS: 55291-51-5)—often referred to as


-isopropyl-p-tolylacetonitrile—is a critical C-C bond-forming step in the preparation of various active pharmaceutical ingredients (APIs)[1].

The most scalable route involves the direct


-alkylation of p-tolylacetonitrile with isopropyl bromide, driven by a strong base and a Phase-Transfer Catalyst (PTC)[2]. However, because isopropyl bromide is a secondary alkyl halide, it introduces severe chemoselectivity challenges. If your reaction is stalling at 50–60% conversion, you are likely fighting a battle between reaction kinetics and mass transfer.

Below is a comprehensive troubleshooting guide, mechanistic breakdown, and a self-validating protocol designed to push your conversion rates >95%.

I. Mechanistic Overview & Reaction Pathway

The core reaction relies on the deprotonation of the benzylic carbon of p-tolylacetonitrile by hydroxide ions at the aqueous-organic interface, facilitated by the PTC[2]. The resulting resonance-stabilized carbanion must then undergo an SN2 nucleophilic substitution with isopropyl bromide.

The primary cause of low conversion is E2 elimination . Under strongly basic conditions and elevated temperatures, the carbanion (or un-transferred hydroxide) acts as a base rather than a nucleophile, stripping a proton from isopropyl bromide to yield propene gas and bromide salts. Once the electrophile is consumed, the reaction starves and stalls. Furthermore, an electrophile-starved carbanion will attack unreacted p-tolylacetonitrile, leading to Thorpe-Ziegler dimerization.

ReactionPathway A p-Tolylacetonitrile + Base (NaOH/PTC) B Carbanion Intermediate (Resonance Stabilized) A->B Deprotonation (Interface) D Target Molecule: This compound (SN2 Alkylation) B->D + Isopropyl Bromide (Optimal Temp/Agitation) E Side Reaction 1: Propene + Bromide (E2 Elimination) B->E + Isopropyl Bromide (High Temp/Hard Base) F Side Reaction 2: Thorpe-Ziegler Dimer (Self-Condensation) B->F Excess Carbanion (Starved of Electrophile) C Isopropyl Bromide (Electrophile) C->D C->E

Reaction pathway showing desired SN2 alkylation versus competing E2 elimination and dimerization.

II. Troubleshooting FAQs

Q1: My reaction stalls at 55% conversion, and adding more base doesn't help. What is causing this? A: If the reaction stalls and additional base has no effect, you have likely lost your alkylating agent (isopropyl bromide) to E2 elimination. Secondary halides are highly prone to elimination when exposed to strong bases. Propene gas is vented out of the system, leaving the reaction starved of the electrophile. Diagnostic Action: Check your GC/FID or GC/MS for unreacted isopropyl bromide in the organic phase. If it is absent, lower the reaction temperature to 35–40 °C and use a continuous, slow addition of the alkyl halide rather than a single bolus dose.

Q2: I have unreacted starting material AND unreacted isopropyl bromide in the organic phase, but the reaction won't proceed. Why? A: This indicates a mass transfer failure in your biphasic system. The hydroxide ions are not efficiently migrating into the organic phase to generate the carbanion. Diagnostic Action: Ensure your mechanical stirring is aggressive enough (>400 RPM) to create a high interfacial surface area. Additionally, evaluate your Phase-Transfer Catalyst. While Tetrabutylammonium bromide (TBAB) is standard, Benzyltriethylammonium chloride (TEBAC) often provides superior lipophilic partitioning for benzylic nitriles.

Q3: I am detecting a heavy impurity (high molecular weight) in my GC/MS. What is it, and how do I prevent it? A: This is likely the Thorpe-Ziegler dimer. If the carbanion is generated but starved of the isopropyl bromide electrophile (either due to slow addition or E2 consumption), the carbanion will attack the cyano group of an unreacted p-tolylacetonitrile molecule. Diagnostic Action: Maintain a slight stoichiometric excess of isopropyl bromide (1.2 to 1.5 equivalents)[3] and ensure it is well-dispersed in the organic phase before the base/PTC complex reaches peak concentration.

TroubleshootingTree Start Issue: Low Conversion (<60%) Detected via GC/FID Q1 Is unreacted Isopropyl Bromide present in the organic phase? Start->Q1 Yes1 YES (Electrophile is present) Q1->Yes1 No1 NO (Electrophile consumed via E2) Q1->No1 Sol1 Action: Increase Agitation (>400 RPM) or Switch PTC to TEBAC Yes1->Sol1 Mass Transfer/PTC Failure Sol2 Action: Lower Temp to 35°C & Add Isopropyl Bromide Slowly No1->Sol2 E2 Elimination Dominating

Decision tree for diagnosing low conversion based on electrophile consumption.

III. Quantitative Optimization Matrix

To balance the competing kinetic pathways, refer to the optimized parameters below. Driving the reaction entirely toward SN2 requires strict thermal and hydrodynamic control.

ParameterConditionConversion (%)Impurity ProfileMechanistic Rationale
Temperature 20 °C< 30%LowThermal energy is insufficient to overcome the SN2 activation barrier; mass transfer is limited.
Temperature 35–40 °C> 95%LowOptimal ; provides enough energy for SN2 while keeping E2 elimination kinetically unfavorable.
Temperature 65 °C~ 50%High (Propene)E2 elimination dominates; electrophile is rapidly destroyed.
Agitation 150 RPM45%High (Dimer)Poor mixing limits interfacial area; localized carbanion excess leads to self-condensation.
Agitation 450 RPM> 95%LowOptimal ; maximizes interfacial boundary layer for efficient PTC ion-pairing[4].
PTC Choice None< 5%N/ABiphasic reaction will not proceed without a transport mechanism[5].
PTC Choice TEBAC (5 mol%)> 95%LowOptimal lipophilicity for benzylic carbanion stabilization in toluene.

IV. Optimized, Self-Validating Experimental Protocol

This protocol utilizes a controlled-addition biphasic PTC system to ensure high conversion while minimizing E2 elimination and dimerization.

Step 1: System Preparation & Organic Phase Loading

  • Equip a jacketed reactor with a high-shear mechanical stirrer, a reflux condenser, an internal thermometer, and a dropping funnel.

  • Charge the reactor with p-tolylacetonitrile (1.0 eq, e.g., 100 mmol) and toluene (2 mL per mmol of substrate).

  • Add the phase-transfer catalyst, Benzyltriethylammonium chloride (TEBAC) (0.05 eq).

  • Self-Validation Check: Prior to base addition, the mixture must be a clear, homogenous organic solution. Any undissolved solids indicate wet solvent or degraded PTC.

Step 2: Base Addition & Carbanion Generation

  • Set the reactor jacket chiller to maintain an internal temperature of exactly 35 °C.

  • Initiate vigorous stirring (minimum 400 RPM) to ensure a strong vortex.

  • Slowly add 50% w/w aqueous NaOH (3.0 eq) dropwise over 15 minutes.

  • Self-Validation Check: The mixture will immediately turn into an opaque, milky emulsion. A slight color shift (yellow/orange tint) serves as a visual cue that the benzylic carbanion is actively forming at the interface.

Step 3: Electrophile Addition (Critical Step)

  • Load isopropyl bromide (1.3 eq) into the dropping funnel.

  • Add the isopropyl bromide dropwise over 60–90 minutes.

  • Causality: Slow addition keeps the steady-state concentration of the halide low in the bulk organic phase. This minimizes the statistical probability of bulk E2 elimination while ensuring enough electrophile is present to trap the carbanion and prevent Thorpe-Ziegler dimerization.

  • Maintain internal temperature strictly between 35 °C and 40 °C.

  • Self-Validation Check: You should observe a mild exotherm during the addition. If the chiller does not need to work to maintain 35 °C, the reaction has stalled.

Step 4: Reaction Monitoring & Workup

  • After the addition is complete, continue stirring at 40 °C for 4 hours.

  • Sample the organic phase, dilute with ethyl acetate, and analyze via GC/FID. The reaction is deemed complete when p-tolylacetonitrile is < 2%.

  • Quench the reaction by adding cold deionized water (equal volume to the organic phase) to dissolve the inorganic salts.

  • Separate the phases. Wash the organic phase with 1M HCl to neutralize residual base, followed by a brine wash[6].

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude this compound.

V. References

  • Makosza, M. (2000). Phase-transfer catalysis. A general green methodology in organic synthesis. Pure and Applied Chemistry, 72(7), 1399-1403.[Link]

Sources

minimizing side reactions during alkylation of 3-Methyl-2-(4-methylphenyl)butanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide addresses the alkylation of 3-Methyl-2-(4-methylphenyl)butanenitrile (also known as


-isopropyl-

-(p-tolyl)acetonitrile). This specific scaffold is a structural analog to the key intermediate used in the synthesis of Verapamil and Gallopamil , presenting significant steric challenges due to the bulky isopropyl and aryl groups at the

-position.

Core Reaction & Mechanistic Overview

Objective: Formation of a quaternary carbon center via nucleophilic substitution (


).
Substrate:  this compound (Secondary Nitrile).
Reagents:  Strong Base (

), Alkyl Halide (

). Key Challenge: The steric bulk of the isopropyl group hinders the approach of the electrophile, making the nitrile anion highly basic but weakly nucleophilic. This competition favors E2 elimination of the alkyl halide over the desired

alkylation.
Reaction Pathway & Side Reactions (Visualized)

ReactionPathways Substrate Substrate (2° Nitrile) Anion Nitrile Carbanion (Nucleophile & Base) Substrate->Anion Deprotonation (Fast) Base Base (KHMDS/NaNH2) Base->Anion Product Product (Quaternary Nitrile) Anion->Product SN2 Alkylation (Kinetic Control) Side_Elim Side Product A: Alkene (from R-X) Anion->Side_Elim E2 Elimination (Thermodynamic/Steric) Side_Ox Side Product B: Ketone (Oxidative Decyanation) Anion->Side_Ox + O2 (Air Leak) Side_Hyd Side Product C: Amide (Hydrolysis) Anion->Side_Hyd + H2O (Wet Solvent) RX Alkyl Halide (R-CH2-CH2-X) RX->Product RX->Side_Elim

Figure 1: Mechanistic pathways showing the competition between productive alkylation (


) and the primary side reaction, E2 elimination of the alkyl halide.[1][2][3][4][5][6]

Troubleshooting Guide (Q&A)

Category A: Low Yield & Starting Material Recovery

Q1: I am recovering >40% unreacted starting nitrile despite using excess alkyl halide. Is the deprotonation incomplete? Diagnosis: Unlikely. The


-proton is acidic (

in DMSO), and bases like KHMDS or NaH deprotonate it quantitatively. Root Cause: The issue is "Enolate Stalling" caused by the E2 Elimination side reaction. The nitrile anion acts as a base, dehydrohalogenating the alkyl halide to form an alkene (volatile) and regenerating the protonated starting nitrile. Solution:
  • Lower Temperature: Run the reaction at

    
     to 
    
    
    
    initially.
    
    
    elimination has a higher activation energy than
    
    
    ; cooling favors substitution.
  • Change Leaving Group: Switch from Bromide to Iodide . Iodide is a better nucleofuge and softer, favoring

    
    . If using a chloride (e.g., 1-bromo-3-chloropropane), add 10 mol% NaI  (Finkelstein condition) to generate the reactive iodide in situ.
    
  • Polar Additives: Add DMPU (10-20% v/v) or HMPA to the THF. This separates the ion pair (

    
    ), making the anion more "naked" and nucleophilic.
    

Q2: My reaction mixture turns dark brown/black rapidly. Is this decomposition? Diagnosis: This indicates Oxidative Decyanation . Mechanism:


-Aryl nitrile anions react with molecular oxygen (

) to form a hydroperoxide intermediate, which decomposes into a ketone (4-methylisobutyrophenone) and cyanate. Solution:
  • Degas Solvents: Sparge THF/Toluene with Argon for 30 mins.

  • Indicator: Add a trace of triphenylmethane (indicator) to confirm anion stability before adding the electrophile.

Category B: Impurity Profile

Q3: I see a peak at M+18 in LCMS. Is it the amide? Diagnosis: Yes, this is the Primary Amide resulting from hydrolysis. Root Cause: Moisture in the solvent or base. The nitrile anion is extremely hygroscopic. Solution:

  • Karl Fischer (KF) Limit: Ensure THF/Toluene has

    
     ppm water.
    
  • Base Quality: Commercial NaH (60% in oil) is robust, but old bottles absorb moisture forming NaOH, which promotes hydrolysis over alkylation. Use fresh KHMDS (1.0 M in THF) for higher reliability.

Q4: I am observing a "dimer" impurity. Diagnosis: This is likely Self-Condensation (Thorpe-Ziegler Reaction) . Mechanism: The nitrile anion attacks the cyano group of another neutral nitrile molecule. Context: Rare for this specific substrate because the isopropyl group provides immense steric protection. However, if base addition is slow, free anion and neutral substrate coexist. Solution: Inverse Addition. Add the substrate to the base (to ensure rapid, complete deprotonation) before adding the electrophile.

Optimized Experimental Protocols

Method A: High-Control Kinetic Alkylation (Recommended for Lab Scale)

Best for minimizing impurities and mechanistic study.

Reagents:

  • Substrate: 1.0 equiv

  • Base: KHMDS (1.0 M in THF), 1.2 equiv

  • Electrophile: Alkyl Iodide (or Bromide + NaI), 1.5 equiv

  • Solvent: Anhydrous THF (

    
     M concentration)
    

Protocol:

  • Setup: Flame-dry a 3-neck flask under Argon flow.

  • Deprotonation: Charge THF and KHMDS. Cool to

    
      (dry ice/acetone).
    
  • Addition: Add this compound (dissolved in minimal THF) dropwise over 15 min.

    • Note: The solution usually turns bright yellow (characteristic of the delocalized aryl-nitrile anion).

  • Warm-up: Stir at

    
     for 30 min, then warm to 
    
    
    
    for 15 min to ensure complete metallation.
  • Alkylation: Cool back to

    
    . Add the Electrophile (neat or in THF) slowly.
    
  • Reaction: Allow to warm to Room Temperature (RT) slowly overnight.

  • Quench: Pour into saturated

    
     solution.
    
Method B: Phase Transfer Catalysis (Industrial/Scale-Up)

Best for operational simplicity and avoiding cryogenic conditions.

Reagents:

  • Substrate: 1.0 equiv

  • Base: 50% NaOH (aq)

  • Catalyst: TBAB (Tetrabutylammonium bromide), 5 mol%

  • Solvent: Toluene

Protocol:

  • Dissolve substrate and electrophile (1.5 equiv) in Toluene.

  • Add TBAB.

  • Add 50% NaOH dropwise with vigorous stirring (mechanical stirring recommended).

  • Heat to

    
    . Monitor by HPLC.
    
  • Why this works: The organic phase remains dry; the anion forms at the interface and reacts immediately, reducing hydrolysis and oxidation risks.

Comparative Data: Base & Solvent Effects

VariableConditionOutcomeRisk Factor
Base NaNH2 / Toluene High Yield (Industrial Standard)Dangerous handling (NH3 gas); Fire hazard.
KHMDS / THF Cleanest ProfileExpensive; requires strictly anhydrous conditions.
NaH / DMF Fast ReactionHigh risk of "Runaway Exotherm"; DMF is hard to remove.
Solvent THF Good Solubility, Stable AnionSlow reaction rate if no polar additive used.
DMSO Very Fast (

)
High risk of oxidative decyanation and hydrolysis.
Additive NaI (10%) Accelerates Alkyl ChloridesEssential if using chloro-linkers (e.g., for Verapamil).

References

  • Verapamil Synthesis Overview

    • Title: A Concise and Modular Three-Step Synthesis of (S)
    • Source:Synthesis 52(15), 2020.[3][7]

  • Title: Process for the preparation of Verapamil Hydrochloride (WO2016181292A1).
  • General Alkylation of Hindered Nitriles

    • Title: Alkylation of Nitriles: Mechanism and Troubleshooting.
    • Source:Organic Syntheses, Coll. Vol. 6, p.897 (1988).
    • URL:[Link]

  • Oxidative Decyanation Mechanism

    • Title: Reaction of Nitrile Anions with Oxygen.
    • Source:Journal of the American Chemical Society, 90(18), 1968.
    • URL:[Link]

Sources

resolving crystallization issues with 3-Methyl-2-(4-methylphenyl)butanenitrile derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Synthesis & Purification Knowledge Base Article ID: KB-4921 Topic: Resolving Crystallization Issues with 3-Methyl-2-(4-methylphenyl)butanenitrile (MMPBN) & Derivatives Status: Active | Level: Expert

Executive Summary

This guide addresses the persistent crystallization challenges associated with This compound (CAS: 55291-51-5) and its structural analogs. Due to the steric bulk of the


-isopropyl group combined with the lipophilic 

-tolyl moiety, this scaffold exhibits a high tendency for Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—rather than nucleation. This document provides thermodynamic insights, solvent engineering protocols, and rescue strategies for drug development professionals.

Part 1: The Physics of Failure (Root Cause Analysis)

The "Oiling Out" Phenomenon

Users frequently report that upon cooling a hot saturated solution, the compound separates as a distinct oily phase before crystals appear.[1] This is not a random failure; it is a thermodynamic inevitability when the Liquid-Liquid Miscibility Gap overlaps with the Metastable Zone Width (MSZW) .

  • Steric Hindrance: The

    
    -isopropyl group introduces significant rotational freedom, increasing the entropic barrier to lattice formation.
    
  • Impurity Inhibition: Synthesis byproducts, specifically isopropyl

    
    -tolyl ketone  (precursor) and 
    
    
    
    -tolylacetonitrile
    (des-isopropyl impurity), act as "lattice poisons," adsorbing onto growing crystal faces and halting nucleation.
Visualization of the Phase Behavior

The diagram below illustrates the danger zone where LLPS occurs. To crystallize successfully, your cooling trajectory must avoid the "Oiling Out Zone" and hit the "Nucleation Zone" directly.

PhaseDiagram cluster_0 Solubility / Phase Diagram Start Hot Saturated Solution Cooling Controlled Cooling Start->Cooling Metastable Metastable Region Cooling->Metastable LLPS Oiling Out Zone (Liquid-Liquid Phase Separation) Nucleation Nucleation Zone (Crystal Growth) LLPS->Nucleation Slow Transformation (High Risk of Impurity Trapping) Metastable->LLPS Fast Cooling / Poor Solvent Metastable->Nucleation Seeding / Opt. Solvent

Figure 1: Thermodynamic trajectory of crystallization. The goal is to bypass the red LLPS zone.

Part 2: Optimized Experimental Protocols

Protocol A: Dual-Solvent Crystallization (The "Cloud Point" Method)

Best for: High-purity material (>90%) that still oils out.

Rationale: Single solvents (like Hexane or Toluene) often have steep solubility curves that drive the system into LLPS. An Alcohol/Water system modifies the interfacial tension, suppressing oil formation.

ParameterSpecificationNotes
Primary Solvent Isopropanol (IPA)Solubilizes the lipophilic nitrile.
Anti-Solvent Water (Deionized)Increases supersaturation gently.
Ratio 5:1 to 3:1 (v/v)Determine empirically via cloud point.
Temperature 50°C

0°C
Slow ramp (5°C/hour).

Step-by-Step:

  • Dissolve 10g of crude MMPBN in 30 mL of IPA at 50°C. Ensure complete dissolution.

  • Add water dropwise just until a persistent turbidity (cloud point) is observed.

  • Add 1 mL of IPA to clear the solution (return to single phase).

  • CRITICAL STEP: Add seed crystals (0.1 wt%) of pure MMPBN. If no seeds are available, scratch the glass surface vigorously.

  • Cool to 20°C at a rate of 5°C per hour.

  • Once heavy crystallization sets in, cool further to 0°C.

  • Filter and wash with cold 20% IPA/Water.

Protocol B: "Rescue" Derivatization

Best for: Intractable oils or material with >10% ketone impurity.

If the nitrile refuses to crystallize, convert it to the Primary Amide . Amides have strong hydrogen-bonding networks (donor-acceptor pairs) that drastically raise melting points and crystallinity.

Reaction Scheme:



Workflow:

  • Dissolve the oily nitrile in conc.

    
     (5 vol) at 0-10°C.
    
  • Stir for 4 hours (monitor by TLC for disappearance of nitrile).

  • Pour onto crushed ice. The amide usually precipitates immediately as a white solid.

  • Recrystallize the amide from Ethyl Acetate/Hexane .

Part 3: Troubleshooting & FAQs

Q1: The solution turned milky and separated into two liquid layers. Is my product ruined? A: No. You have hit the "Oiling Out" boundary.[2]

  • Fix: Reheat the mixture until it becomes a single phase. Add 10-15% more of the primary solvent (e.g., IPA) to shift the composition away from the miscibility gap. Seed the solution at a higher temperature (just below saturation) to provide a template for growth before the oil phase can form.

Q2: I see crystals, but they are sticky and yellow. A: This indicates impurity inclusion, likely the isopropyl


-tolyl ketone  precursor.
  • Fix: Perform a "slurry wash." Suspend the sticky crystals in cold pentane or cyclohexane (in which the ketone is soluble but the nitrile is less so) and stir for 2 hours. Filter. The yellow filtrate will carry away the oily impurities.

Q3: Can I use Toluene/Hexane? A: We advise against it for this specific scaffold. While common, non-polar/non-polar pairs often fail to provide the "structure-breaking" effect needed to organize the flexible isopropyl group. Polar/Protic systems (MeOH, IPA) encourage hydrogen bonding with the nitrile nitrogen, stabilizing the pre-nucleation clusters.

Part 4: Decision Logic for Process Chemists

Use this workflow to determine the correct purification path for your specific batch.

DecisionTree Start Crude MMPBN Isolated PurityCheck Check Purity (HPLC) Start->PurityCheck HighPurity > 90% Purity PurityCheck->HighPurity Yes LowPurity < 85% Purity PurityCheck->LowPurity No SolventTest Solvent Screen: IPA/Water vs. MeOH/Water HighPurity->SolventTest Distillation High Vac Distillation (Remove Volatiles) LowPurity->Distillation Oil is stable? Cryst Crystallization (Protocol A) SolventTest->Cryst Seeds Available? Distillation->SolventTest Purity Improved Derivatize Convert to Amide (Hydrolysis) Distillation->Derivatize Still Oily

Figure 2: Strategic workflow for purification based on initial purity.

References

  • BenchChem. Recrystallization of Aromatic Nitriles: A Technical Guide. (General protocols for handling oiling out in aryl nitriles).

  • Organic Syntheses. p-Methoxyphenylacetonitrile. Org.[3] Synth. 1956, 36,[3] 50. (Foundational method for aryl acetonitrile purification).

  • PubChem. this compound (CAS 55291-51-5). National Library of Medicine.

  • Scale-up Systems. Mitigating Oiling Out / LLPS in Crystallization. (Thermodynamic principles of phase separation).

Sources

Technical Support: PTC Selection & Optimization for 3-Methyl-2-(4-methylphenyl)butanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for process chemists and researchers. It bypasses generic introductions to focus on the specific kinetic and thermodynamic challenges of synthesizing 3-Methyl-2-(4-methylphenyl)butanenitrile via Phase Transfer Catalysis (PTC).

Case ID: PTC-ISO-TOL Subject: Optimization of steric-hindered alkylation using secondary halides. Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Core Reaction Analysis

User Query: I am attempting to alkylate 2-(4-methylphenyl)acetonitrile with 2-bromopropane (isopropyl bromide) using 50% NaOH and TBAB. The reaction stalls at 60% conversion, and I see significant gas evolution. What is happening?

Technical Diagnosis: You are encountering two competing failure modes inherent to alkylating with secondary halides:

  • Competitive Elimination (E2): The gas evolution is propylene. Isopropyl bromide is a secondary halide; under harsh alkaline conditions (50% NaOH), the hydroxide ion acts as a base rather than a nucleophile, causing dehydrohalogenation of the alkylating agent.

  • Interfacial Stalling: The steric bulk of the isopropyl group retards the

    
     substitution rate. If the phase transfer catalyst (PTC) is not sufficiently lipophilic, the active carbanion-quat pair (
    
    
    
    ) decomposes or hydrolyzes before substitution occurs.
The Recommended Solution: Catalyst & Phase Switching

For secondary alkyl halides, Liquid-Liquid (L-L) PTC often fails due to high water activity promoting hydrolysis and elimination. You must switch to Solid-Liquid (S-L) PTC or modify the L-L parameters.

Catalyst Selection Matrix
CatalystStructureSuitability for Isopropyl AlkylationRecommendation
TBAB (Tetrabutylammonium bromide)Symmetric, moderately lipophilicModerate. Good baseline, but often unstable >60°C. Can lead to stalling.Use for initial screens <60°C.
TEBA / TEBAC (Triethylbenzylammonium chloride)Asymmetric, accessible N+Low. The ethyl chains are too short to shield the ion pair effectively in the organic phase for this specific steric challenge.Avoid for this specific substrate.
Aliquat 336 (Methyltrioctylammonium chloride)Highly lipophilic, bulkyHigh. The long octyl chains create a "lipophilic shell" protecting the carbanion from water, reducing hydrolysis.Recommended for L-L systems.
TBAB + Solid KOH (Solid-Liquid System)Critical Success Factor. Eliminates the aqueous phase, drastically reducing hydrolysis and favoring substitution over elimination.Gold Standard for this synthesis.

Mechanistic Visualization: The Makosza Interfacial Pathway

Unlike the Starks Extraction mechanism (where ions shuttle), the alkylation of arylacetonitriles with concentrated base follows the Makosza Interfacial Mechanism . Deprotonation occurs at the interface, not in the bulk aqueous phase.[1]

MakoszaMechanism cluster_organic Organic Phase (Toluene) cluster_interface Interface cluster_aqueous Aqueous/Solid Phase Substrate Substrate (Ar-CH2-CN) Deprotonation Deprotonation Site Ar-CH(-)-CN Na+ Substrate->Deprotonation Diffuses to Interface AlkylHalide Reagent (iPr-Br) Product Product (Ar-CH(iPr)-CN) Q_X_org Catalyst (Q+X-) Product->Q_X_org Regenerates Catalyst Exchange Ion Exchange Na+ X- <-> Q+ C- Q_X_org->Exchange Approaches Interface Q_C_org Active Ion Pair (Q+ C-) Q_C_org->Product + Alkyl Halide (SN2) Deprotonation->Exchange Carbanion formed Exchange->Q_C_org Enters Org Phase Waste Waste Salt (NaX) Exchange->Waste Precipitates/Dissolves Base Base Source (NaOH/KOH) Base->Deprotonation Extracts Proton

Figure 1: The Makosza Interfacial Mechanism. Note that the quaternary ammonium salt (


) never enters the aqueous/solid phase; it strictly facilitates the transport of the deprotonated carbanion from the interface into the organic bulk.

Experimental Protocol (Self-Validating)

Objective: Synthesis of this compound via Solid-Liquid PTC to minimize elimination byproducts.

Materials
  • Substrate: 2-(4-methylphenyl)acetonitrile (1.0 eq)

  • Reagent: 2-Bromopropane (1.5 eq) — Excess required due to volatility and minor elimination.

  • Base: Finely powdered KOH (3.0 eq) — Must be fresh/dry.

  • Catalyst: TBAB (0.05 eq / 5 mol%)

  • Solvent: Toluene (3-4 volumes) or Neat (if scalable).

Step-by-Step Methodology
  • System Prep: Flame-dry a 3-neck flask equipped with a mechanical stirrer (magnetic stirring is insufficient for S-L PTC).

  • Charging: Add Toluene, Substrate, and TBAB. Stir at room temperature until TBAB dissolves.

  • Base Addition: Add powdered KOH in a single portion. The mixture may turn slightly yellow/orange (formation of carbanion at surface).

  • Reagent Addition: Heat to 40°C. Add 2-Bromopropane dropwise over 30 minutes.

    • Checkpoint: Monitor internal temperature. An exotherm indicates reaction initiation.[2]

  • Reaction Phase: Heat to 50-60°C for 4-6 hours.

    • Why this temp? Higher temps (>70°C) promote E2 elimination of isopropyl bromide.

  • Validation (IPC): Take an aliquot, quench in water/EtOAc. Check GC/HPLC.

    • Success Criteria: Substrate < 2%.[3] Mono-alkylated product > 90%.[3][4][5][6]

  • Workup: Cool to RT. Filter off solid salts (KBr/KOH). Wash filtrate with water (neutralize pH). Concentrate organic layer.[5][7]

Troubleshooting & FAQs

Q: The reaction emulsion is too thick, and stirring has stopped. Can I add water? A: NO. Adding water converts the system to Liquid-Liquid PTC. This will immediately increase the hydrolysis of the nitrile to the amide/acid and promote the elimination of your isopropyl bromide.

  • Fix: Add more Toluene to dilute the slurry. Ensure you are using a mechanical stirrer (overhead), not a magnetic bar, which cannot handle the torque of S-L slurries.

Q: I see a new peak at RRT 0.85 on GC. Is this the di-alkylated product? A: It is unlikely. The isopropyl group is sterically bulky. Once the first isopropyl group is added, the steric crowding at the quaternary carbon makes a second alkylation kinetically very difficult.

  • Likely Identity: This is likely the hydrolysis byproduct (the amide: 3-methyl-2-(4-methylphenyl)butanamide). This confirms your system has too much water. Dry your solvent and use fresh KOH.

Q: Why use KOH instead of NaOH? A: In Solid-Liquid PTC, solubility matters. Potassium plays a specific role. The


 cation can complex with trace water or the catalyst, but more importantly, KOH is generally more reactive in solid-phase deprotonations due to the softer nature of the cation compared to 

, allowing for tighter ion pairing at the crystal lattice surface.

Q: Can I use NaH (Sodium Hydride) instead? A: You can, but it defeats the purpose of PTC. NaH requires strictly anhydrous solvents (THF) and generates hydrogen gas (


). PTC allows you to use cheaper solvents (Toluene) and handle the reaction in open air (with a condenser) without the safety risks of pyrophoric hydrides.
Troubleshooting Decision Tree

Troubleshooting Start Issue Detected LowYield Low Conversion (<50%) Start->LowYield Byproducts High Impurities Start->Byproducts Stirring Is agitation vigorous? LowYield->Stirring GasCheck Gas Evolution? (Propylene) Byproducts->GasCheck Stirring_No No -> Increase RPM (Interfacial area is critical) Stirring->Stirring_No Stirring_Yes Yes Stirring->Stirring_Yes TempCheck Check Temperature Stirring_Yes->TempCheck Temp_Low <40°C -> Too slow for sec-halide Increase to 55-60°C TempCheck->Temp_Low Temp_High >70°C -> Catalyst Decomposition Add fresh catalyst TempCheck->Temp_High Gas_Yes Elimination Dominating Switch to Solid KOH Lower Temp GasCheck->Gas_Yes Gas_No Check for Amide (Hydrolysis) GasCheck->Gas_No WaterCheck System too wet? Use fresh KOH Switch catalyst to Aliquat 336 Gas_No->WaterCheck

Figure 2: Diagnostic logic for common failure modes in PTC alkylation.

References

  • Makosza, M. (1975). "Two-Phase Reactions in the Chemistry of Carbanions and Halocarbenes—A Useful Tool in Organic Synthesis." Pure and Applied Chemistry, 43(3-4), 439-462. Link

  • Starks, C. M., & Liotta, C. L. (1978). Phase Transfer Catalysis: Principles and Techniques. Academic Press.
  • Fedoryński, M. (2003). "Syntheses of gem-Dihalocyclopropanes and Alkyl Halides under Phase-Transfer Catalytic Conditions." Chemical Reviews, 103(4), 1099–1132. (Details on Makosza Mechanism). Link

  • Halpern, M. (1982). "Phase-transfer catalysis in industrial organic synthesis." Synthetic Communications, 12(10), 739-748. (Industrial scaling of PTC). Link

  • Diez-Barra, E., et al. (1991). "Solid-liquid phase transfer catalysis without solvent: Alkylation of nitriles." Tetrahedron Letters, 32(34), 4381-4382. (Protocol for Solid-Liquid optimization). Link

Sources

Technical Support Center: Waste Management & Disposal for 3-Methyl-2-(4-methylphenyl)butanenitrile Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Environmental Health & Safety (EHS) Technical Support Center. This portal is designed for drug development professionals and synthetic chemists managing the specific byproduct streams generated during the synthesis of 3-Methyl-2-(4-methylphenyl)butanenitrile .

The synthesis—typically performed via the alkylation of p-tolylacetonitrile with isopropyl bromide under strong basic conditions—generates complex waste streams containing halogenated organics, unreacted nitriles, and highly alkaline aqueous phases. This guide provides self-validating protocols and mechanistic troubleshooting to ensure safe, compliant disposal.

Quantitative Process Parameters & Action Limits

To maintain a self-validating waste management system, all disposal workflows must strictly adhere to the following quantitative thresholds. Deviations from these limits compromise both chemical safety and environmental compliance.

Process ParameterTarget ValueAction LimitCausality / Consequence of Deviation
Aqueous Waste pH ≥ 10.5< 10.0Critical: Acidic environments protonate trace cyanide ions, rapidly evolving lethal hydrogen cyanide (HCN) gas.
Stage 1 ORP (Oxidation) +250 mV< +200 mVIncomplete oxidation of cyanide to cyanate (OCN⁻).
Stage 2 ORP (Destruct) +300 mV< +250 mVIncomplete conversion of cyanate to benign CO₂ and N₂.
Residual Cyanide < 2 ppm≥ 2 ppmFails regulatory discharge criteria; extreme aquatic ecotoxicity.
Incinerator Temp > 1000 °C< 900 °CIncomplete combustion of nitriles leads to toxic NOₓ and HCN emissions.

Troubleshooting & FAQs

Q1: Why must the aqueous waste from this nitrile synthesis be kept strictly alkaline prior to treatment, even if we didn't use sodium cyanide as a reagent?

A: During the alkylation of p-tolylacetonitrile, harsh basic conditions (e.g., NaH or NaOH with phase-transfer catalysts) can cause minor degradation of the nitrile moiety, generating trace free cyanide (CN⁻) and amide byproducts. If this aqueous wash is subjected to an acidic workup or combined with acidic waste (pH < 8), the trace cyanide will rapidly protonate to form volatile hydrogen cyanide (HCN) gas. Maintaining the waste at pH > 10 ensures the cyanide remains stabilized as a salt until it can be oxidatively quenched 1.

Q2: How do we handle the concentrated organic residues containing unreacted p-tolylacetonitrile and isopropyl bromide?

A: This organic stream must be strictly segregated as Halogenated/Nitrogenous Organic Waste . Because it contains unreacted isopropyl bromide, it cannot be processed through standard solvent recovery distillation. Furthermore, nitriles combust poorly at lower temperatures. The causality here is thermodynamic: low-temperature combustion of nitriles starves the reaction of oxygen, forming toxic NOₓ and HCN. The waste must be routed to a high-temperature incinerator (>1000°C) equipped with alkaline scrubbers to neutralize the resulting hydrobromic acid (HBr) and NOₓ gases.

Q3: During the aqueous workup, a persistent emulsion forms. How can we break this without increasing our hazardous solvent waste volume?

A: Emulsions in this specific synthesis are typically caused by the partial hydrolysis of the starting nitrile into p-tolylacetic acid, which acts as a surfactant in the highly alkaline aqueous phase. Instead of adding more organic solvent (which exponentially increases your incineration costs), add a saturated sodium chloride (brine) solution to increase the aqueous phase's ionic strength. This forces the organic compounds out of the aqueous layer. Alternatively, filter the biphasic mixture through a pad of Celite; the Celite captures the polymeric/surfactant byproducts and can be disposed of as solid hazardous waste.

Self-Validating Methodology: Two-Stage Alkaline Chlorination

Aqueous waste from the synthesis must undergo a two-stage oxidative destruction process before it can be neutralized and discharged. This protocol uses Oxidation-Reduction Potential (ORP) as a real-time, self-validating metric to ensure chemical conversion 2.

Step 1: Preparation & PPE Perform all steps in a certified chemical fume hood. Personnel must wear chemical-resistant nitrile gloves, safety goggles, and a lab coat. Respiratory protection is recommended if ventilation is compromised 3.

Step 2: pH Adjustment Insert a calibrated pH probe into the aqueous waste. Slowly add a 50% w/w Sodium Hydroxide (NaOH) solution with vigorous stirring until the pH stabilizes at ≥ 10.5 . Causality: This prevents the instantaneous release of dangerous cyanogen chloride (CNCl) gas during the subsequent chlorination step 2.

Step 3: Stage 1 Oxidation (Cyanide to Cyanate) Insert an ORP probe. Slowly add an excess of commercial sodium hypochlorite (NaOCl, 10-15%). Continue addition until the ORP reading exhibits a sharp spike and stabilizes at approximately +250 mV . Stir continuously for 30 minutes. Mechanism:



Step 4: Stage 2 Oxidation (Complete Destruction) Allow the pH to naturally drop slightly (do not add acid; add NaOH only if it drops below 8.5). Add additional NaOCl until the ORP increases to +300 mV . This signifies the complete oxidation of cyanate into carbon dioxide and nitrogen gas 2. Mechanism:



Step 5: Final Validation & Discharge Use validated colorimetric cyanide test strips to confirm the absence of cyanide (< 2 ppm) 1. Once verified, carefully neutralize the solution to pH 7-8 using dilute hydrochloric acid (HCl) before discharging into the approved aqueous waste stream.

Waste Management Workflow Visualization

WasteManagement Start 3-Methyl-2-(4-methylphenyl) butanenitrile Waste PhaseSep Phase Separation (Organic / Aqueous) Start->PhaseSep OrgWaste Organic Phase (Nitriles, Alkyl Halides) PhaseSep->OrgWaste AqWaste Aqueous Phase (Salts, Trace CN⁻, Base) PhaseSep->AqWaste Incinerator High-Temp Incineration (>1000°C + Scrubbers) OrgWaste->Incinerator Halogenated Stage1 Stage 1: Alkaline Oxidation (pH > 10, ORP +250mV) AqWaste->Stage1 Add NaOH & NaOCl Stage2 Stage 2: Complete Destruct (pH 8.5-9.0, ORP +300mV) Stage1->Stage2 Add NaOCl Validation Validation (Cyanide < 2ppm) Stage2->Validation Validation->Stage1 Fail Discharge Neutralization & Aqueous Discharge Validation->Discharge Pass

Fig 1: Two-stage waste management and neutralization workflow for nitrile synthesis byproducts.

References

  • Hach. Cyanide Waste Treatment Application Note. Retrieved from[Link]

  • United Nations Office on Drugs and Crime (UNODC). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structural Elucidation of 3-Methyl-2-(4-methylphenyl)butanenitrile: A Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical research and pharmaceutical development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. This guide provides an in-depth analysis of the spectroscopic techniques used to characterize 3-Methyl-2-(4-methylphenyl)butanenitrile, a substituted arylacetonitrile. As a senior application scientist, my focus extends beyond a mere recitation of data to a causal explanation of the experimental choices and the interpretation of the resulting spectra. This document is designed to be a self-validating system, where the synergy of different analytical methods provides a comprehensive and trustworthy structural assignment.

The Central Role of ¹H NMR in Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the preeminent tool for elucidating the structure of organic molecules in solution. Its power lies in its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule. For a molecule like this compound, ¹H NMR is instrumental in confirming its synthesis and purity.

Predicted ¹H NMR Spectrum of this compound

A detailed analysis of the structure of this compound allows for a robust prediction of its ¹H NMR spectrum. The presence of a chiral center at the carbon bearing the phenyl ring and nitrile group (C2) has significant consequences for the signals of nearby protons.

Molecular Structure and Proton Designations:

Caption: Molecular structure of this compound with proton designations.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

SignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignmentRationale
a~7.25d~8.02HAr-H (ortho to alkyl)Aromatic protons on a p-disubstituted ring appear as a pair of doublets. These protons are ortho to the electron-donating alkyl group and are slightly deshielded.
b~7.15d~8.02HAr-H (meta to alkyl)These aromatic protons are meta to the alkyl group and ortho to the methyl group, appearing slightly upfield compared to the other aromatic protons.
c~3.80d~5.01HHα (benzylic)This proton is adjacent to both the electron-withdrawing nitrile group and the aromatic ring, leading to a significant downfield shift. It is coupled to Hβ.
d~2.40m-1HHβ (methine)This proton is coupled to Hα and the six protons of the two methyl groups. The multiplicity will be complex (a multiplet).
e~2.35s-3HAr-CH₃Protons of a methyl group attached to an aromatic ring typically appear in this region.
f~1.10d~6.83HHγ (isopropyl methyl)Due to the adjacent chiral center (Cα), the two methyl groups of the isopropyl moiety are diastereotopic and thus chemically non-equivalent. They will appear as two distinct doublets.
g~0.95d~6.83HHγ' (isopropyl methyl)The second diastereotopic methyl group of the isopropyl moiety.

Causality Behind the Predictions:

  • Aromatic Protons (a, b): The para-substitution pattern on the benzene ring simplifies the aromatic region into an AA'BB' system, which often appears as two distinct doublets. The electron-donating nature of the alkyl substituents influences the precise chemical shifts.[1][2]

  • Benzylic Proton (c): The position of the benzylic proton (Hα) is dictated by the combined deshielding effects of the aromatic ring and the electron-withdrawing cyano group. Protons on a carbon adjacent to a nitrile are typically found in the 2-3 ppm region, but the additional phenyl group shifts this further downfield.[3][4]

  • Isopropyl Group Protons (d, f, g): The chiral center at Cα renders the two methyl groups of the isopropyl group diastereotopic.[5] This means they are in different chemical environments and will have different chemical shifts, each appearing as a doublet due to coupling with Hβ. The methine proton (Hβ) will be split by both Hα and the six protons of the two methyl groups, resulting in a complex multiplet.[6] Vicinal coupling constants in acyclic systems typically range from 6-8 Hz.[7]

A Comparative Analysis with Alternative Spectroscopic Techniques

While ¹H NMR is a powerful tool, a comprehensive structural confirmation relies on the corroborating evidence from other analytical methods. Each technique provides a unique piece of the structural puzzle.

Caption: Workflow for the comprehensive structural elucidation of the target molecule.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR spectroscopy provides direct information about the carbon framework of a molecule. A proton-decoupled ¹³C NMR spectrum of this compound is expected to show distinct signals for each unique carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C≡N~120The nitrile carbon atom typically resonates in this region.[3][8][9]
Aromatic C (quaternary)~138The ipso-carbon attached to the alkyl group.
Aromatic C-H~129, ~128Aromatic carbons typically appear between 100-150 ppm.
Aromatic C (quaternary)~135The ipso-carbon attached to the methyl group.
Cα (benzylic)~45This carbon is attached to the electron-withdrawing nitrile and the phenyl group.
Cβ (methine)~35Aliphatic methine carbon.
Ar-CH₃~21Methyl carbon attached to an aromatic ring.
Isopropyl CH₃~20, ~19The diastereotopic methyl carbons of the isopropyl group.

The number of distinct signals in the ¹³C NMR spectrum confirms the asymmetry of the molecule. The chemical shift of the nitrile carbon is particularly diagnostic.[10]

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is an excellent technique for identifying the presence of specific functional groups within a molecule. For this compound, the most characteristic absorption will be that of the nitrile group.

Table 3: Key FT-IR Absorptions

Wavenumber (cm⁻¹)VibrationSignificance
~2245C≡N stretchA strong, sharp absorption in this region is highly indicative of a nitrile functional group. For aromatic nitriles, this peak is typically found between 2240 and 2220 cm⁻¹.[11][12] The intensity of this band is sensitive to the local electric field.[13]
3100-3000Aromatic C-H stretchIndicates the presence of protons on the benzene ring.
3000-2850Aliphatic C-H stretchCorresponds to the C-H bonds of the methyl and isopropyl groups.
~1610, ~1500C=C stretchCharacteristic absorptions for the aromatic ring.

The presence of a sharp peak around 2245 cm⁻¹ provides strong evidence for the nitrile functionality.[14]

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers insights into its structure through analysis of its fragmentation pattern.

Table 4: Expected Mass Spectrometry Data

m/zInterpretationSignificance
173[M]⁺Molecular ion peak, confirming the molecular formula C₁₂H₁₅N.
158[M - CH₃]⁺Loss of a methyl radical, likely from the isopropyl group.
130[M - C₃H₇]⁺Loss of an isopropyl radical via cleavage at the Cα-Cβ bond. This would be a significant fragment.
116[M - C₄H₉]⁺Loss of the isobutyl group.
104[C₈H₈]⁺A fragment corresponding to the tolylmethyl cation.
91[C₇H₇]⁺Tropylium ion, a common fragment for alkyl-substituted benzenes.

The molecular ion peak at m/z 173 is the most crucial piece of information, confirming the molecular formula. The fragmentation pattern, particularly the loss of the isopropyl group, provides further validation of the proposed structure.[15][16][17][18][19]

Experimental Protocols

To ensure the acquisition of high-quality data, the following experimental protocols are recommended:

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled spectrum to simplify the spectrum to single lines for each carbon. A larger number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing: Apply a Fourier transform to the free induction decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

FT-IR Spectroscopy
  • Sample Preparation: Prepare a thin film of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Background Spectrum: Record a background spectrum of the empty sample compartment.

  • Sample Spectrum: Place the sample in the spectrometer and record the spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a gas or liquid chromatograph.

  • Ionization: Use electron ionization (EI) to induce fragmentation and provide structural information.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 40-200) to detect the molecular ion and significant fragment ions.

Conclusion

The structural elucidation of this compound is a clear example of the power of a multi-technique spectroscopic approach. While ¹H NMR provides the most detailed initial picture of the molecular structure, ¹³C NMR, FT-IR, and Mass Spectrometry each contribute vital, confirmatory pieces of evidence. The predicted diastereotopicity of the isopropyl methyl groups in the ¹H NMR spectrum is a particularly salient feature that underscores the importance of a thorough understanding of stereochemical effects in spectral interpretation. By integrating the data from these complementary techniques, researchers can achieve a high degree of confidence in their structural assignments, a critical step in the journey of chemical discovery and development.

References

  • Canadian Science Publishing. (1969). Effect of substituents on the chemical shift of benzylic protons. Canadian Journal of Chemistry, 47(15), 2767-2773. Retrieved from [Link]

  • SlideShare. (2015, April 29). N.M.R CHEMICAL SHIFTS C-13. Retrieved from [Link]

  • Scribd. (n.d.). 13C NMR Chemical Shifts Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. Journal of Organic Chemistry, 78(17), 8549-8557. Retrieved from [Link]

  • Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

  • ResearchGate. (2000). Mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles. Indian Journal of Chemistry - Section B, 39B(12), 917-920. Retrieved from [Link]

  • Academia.edu. (n.d.). Vicinal 1 H– 1 H NMR Coupling Constants from Density Functional Theory as Reliable Tools for Stereochemical Analysis of Highly Flexible Multichiral Center Molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect. Journal of Chemical Physics, 139(2), 024503. Retrieved from [Link]

  • ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

  • AIP Publishing. (2025, December 10). Nitrile infrared intensity is more sensitive to local electric field change than its frequency: Application to probe protein hydration dynamics. The Journal of Chemical Physics, 163(22). Retrieved from [Link]

  • ResearchGate. (2007). Synthesis, 13C NMR, and UV spectroscopic study of 13C-labeled nitrile N-oxide. Journal of Physical Organic Chemistry, 20(11), 934-939. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 13 - Coupling. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Vicinal 1H-1H NMR coupling constants from density functional theory as reliable tools for stereochemical analysis of highly flexible multichiral center molecules. Journal of Organic Chemistry, 76(15), 5968-5977. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 400 MHz, H₂O, predicted) (NP0146770). Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Spin-spin splitting and coupling - Coupling in 1H NMR. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • MiMeDB. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, H₂O, predicted) (MMDBc0017342). Retrieved from [Link]

  • Royal Society of Chemistry. (1998). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Journal of the Chemical Society, Perkin Transactions 2, (12), 2615-2624. Retrieved from [Link]

  • ACS Publications. (2016, April 19). Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins. The Journal of Physical Chemistry B, 120(16), 3893-3900. Retrieved from [Link]

  • Pomona College. (2022, March 9). 1H NMR Chemical Shifts. Retrieved from [Link]

  • Mestrelab. (2025, May 27). Download NMR Predict. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2008, July 18). Second Order 1H NMR Spectra of Isopropyl Groups. Retrieved from [Link]

  • Chemistry Stack Exchange. (2024, November 23). Decoding Mass Spectrometry: Understanding Molecular Fragmentation Patterns. Retrieved from [Link]

  • NMRPredict. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

  • NIST. (2009, October 15). NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry - Examples. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved from [Link]

  • The University of Liverpool Repository. (2005, January 5). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Master Organic Chemistry. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Retrieved from [Link]

  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • SpectraBase. (n.d.). N-{2,2-dimethyl-3-[(3-methylbutanoyl)amino]propyl}-3-methylbutanamide - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Chegg. (2022, September 30). Solved Spectroscopy Unknown. The spectra and data provided. Retrieved from [Link]

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Comprehensive GC-MS Fragmentation Pattern Analysis of 3-Methyl-2-(4-methylphenyl)butanenitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the structural elucidation of sterically hindered aryl nitriles requires more than just running a sample through a mass spectrometer; it demands a deep understanding of ionization thermodynamics and instrument capabilities.

This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) modalities for the analysis of 3-Methyl-2-(4-methylphenyl)butanenitrile (CAS: 55291-51-5), a critical synthetic intermediate in pharmaceutical and fragrance development. By deconstructing its fragmentation causality and comparing analytical platforms, this guide equips researchers with the self-validating protocols necessary for robust structural characterization.

Chemical Context & Mechanistic Causality

This compound (


) possesses a nominal mass of 173 Da. According to the foundational [1], the odd nominal mass immediately confirms the presence of an odd number of nitrogen atoms in the neutral molecule.

Under standard 70 eV Electron Ionization (EI), the molecular ion (


) at m/z 173 is typically weak due to the rapid dissipation of internal energy through bond cleavage. The dominant fragmentation pathway is driven by steric relief and resonance stabilization .

The C2 (alpha) carbon is highly crowded, bonded to a nitrile group, a p-tolyl ring, and an isopropyl group. The [2] of the bulky isopropyl radical (loss of 43 Da) is thermodynamically highly favored. This cleavage relieves severe steric strain and generates a cation at m/z 130. This resulting cation is exceptionally stable because the positive charge is delocalized across the adjacent p-tolyl ring (benzylic stabilization) and the nitrogen lone pairs via the ketenimine-like resonance of the nitrile group.

G M Molecular Ion [M]+• m/z 173 C12H15N+• F1 Base Peak m/z 130 [M - C3H7]+ M->F1 α-cleavage - •CH(CH3)2 (43 Da) F2 Minor Fragment m/z 146 [M - HCN]+• M->F2 - HCN (27 Da) F3 Tolyl / Tropylium m/z 105 / 91 F1->F3 rearrangement F4 Secondary Fragment m/z 115 [130 - CH3]+ F1->F4 - •CH3 (15 Da)

EI-MS fragmentation pathway of this compound.

Objective Platform Comparison: EI-MS vs. PCI-MS vs. GC-QTOF

Relying solely on standard EI-MS can be a pitfall when analyzing labile nitriles, as the weak molecular ion can lead to misidentification. To establish a rigorous analytical framework, researchers must compare alternative mass analysis platforms.

[3] introduces a reagent gas (e.g., methane) to create a low-energy ionization environment, preserving the molecular weight information. Alternatively, High-Resolution Quadrupole Time-of-Flight (GC-QTOF) provides exact mass capabilities to differentiate isobaric interferences.

Performance Comparison Data
Analytical FeatureSingle Quadrupole EI-MSSingle Quadrupole PCI-MSGC-QTOF (High-Resolution)
Ionization Energy 70 eV (Hard Ionization)Soft (via Methane Reagent Gas)70 eV / Soft options
Primary Utility Structural elucidation & spectral library matchingDefinitive molecular weight confirmationExact empirical formula determination
Key Ions Observed m/z 130 (Base), 173 (

)
m/z 174 (

)
m/z 130.0651, 173.1204
Mass Accuracy Unit mass resolution (~0.1 Da)Unit mass resolution (~0.1 Da)< 2 ppm mass error
Sensitivity Profile High for diagnostic fragmentsHigh for pseudo-molecular ionUltra-high full-scan sensitivity

Self-Validating Experimental Protocol

A trustworthy analytical method must be self-validating. The following protocol integrates causality-driven parameters with built-in system suitability checks.

Workflow S1 1. Instrument Tuning (PFTBA Infusion) S2 2. Sample Injection (Splitless, 250°C) S1->S2 S3 3. GC Separation (5% Phenyl Phase) S2->S3 S4 4. Ionization (70 eV EI) S3->S4 S5 5. Mass Analysis & Validation S4->S5

GC-MS self-validating analytical workflow for aryl nitrile characterization.

Step-by-Step Methodology

Step 1: System Suitability and Tuning

  • Action: Perform a daily autotune using [4].

  • Causality: PFTBA provides stable, predictable fragment ions across the mass range. Validating the mass axis calibration at m/z 69, 219, and 502 ensures the quadrupole is accurately filtering ions. If the 219/69 ratio falls below 20%, the system lacks the high-mass sensitivity required to reliably detect the m/z 173 molecular ion.

Step 2: Chromatographic Inlet Configuration

  • Action: Set the GC inlet to 250°C in splitless mode (for trace analysis) or a 50:1 split (for assay).

  • Causality: 250°C provides the exact thermal energy required for the instantaneous volatilization of the sterically hindered nitrile. Exceeding 280°C risks thermal degradation of the cyano group in the inlet liner prior to column entry.

Step 3: Column Selection and Oven Program

  • Action: Utilize a mid-polar column (e.g., DB-5ms, 30m x 0.25mm x 0.25µm). Program the oven from 80°C (hold 1 min) to 280°C at 15°C/min.

  • Causality: The 5% phenyl stationary phase offers optimal pi-pi interactions with the p-tolyl group of the analyte. This specific interaction sharpens the chromatographic peak and prevents co-elution with non-polar aliphatic matrix interferences.

Step 4: Data Acquisition and Spectral Validation

  • Action: Acquire data from m/z 40 to 300. Validate the spectrum by confirming the base peak at m/z 130 and the presence of the m/z 91 (tropylium) ion.

  • Causality: Scanning below m/z 40 introduces background noise from atmospheric gases (Nitrogen at 28, Oxygen at 32), which skews the Total Ion Chromatogram (TIC). The presence of m/z 91 acts as an internal structural confirmation that the p-tolyl moiety remains intact during the initial alpha-cleavage.

References

  • Wikipedia Contributors. "Nitrogen rule." Wikipedia, The Free Encyclopedia. URL: [Link]

  • Chemistry Steps. "McLafferty Rearrangement and Alpha Cleavage." Chemistry Steps. URL:[Link]

  • LCGC International. "What a GC–MS Tune Report Can Tell You." Chromatography Online. URL:[Link]

  • Waters Corporation. "Benefits of Chemical Ionization in GC-MS/MS Analysis using the Xevo TQ-GC." Waters. URL:[Link]

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HPLC method development for 3-Methyl-2-(4-methylphenyl)butanenitrile detection

Author: BenchChem Technical Support Team. Date: March 2026

Advanced HPLC Method Development for 3-Methyl-2-(4-methylphenyl)butanenitrile: A Comparative Guide

As pharmaceutical and agrochemical synthesis grows increasingly complex, the analytical resolution of structurally similar intermediates becomes a critical bottleneck. This compound (CAS 55291-51-5) is a highly versatile aryl nitrile intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and pyrethroid-like compounds[1][2].

From an analytical perspective, developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound presents a specific challenge: separating the target analyte from its positional isomers (e.g., ortho- or meta-tolyl derivatives) and alkylation impurities (e.g., des-methyl precursors). Because these impurities share nearly identical hydrophobicities, traditional method development relying solely on dispersive forces often fails.

This guide objectively compares the performance of traditional fully porous C18 columns against modern Core-Shell Biphenyl architectures, providing the mechanistic causality behind experimental choices to establish a self-validating analytical workflow.

Mechanistic Rationale: Beyond Hydrophobic Retention

Traditional reversed-phase HPLC method development defaults to C18 stationary phases[3]. While effective for general hydrophobicity-based separations, a standard 5 µm fully porous C18 column struggles to resolve the positional isomers of this compound. The bulky aliphatic chain (3-methylbutanenitrile) dominates the hydrophobic interaction, masking the subtle structural differences of the aromatic ring.

To overcome this, we must exploit orthogonal selectivity mechanisms.

The Biphenyl Advantage: Switching to a Biphenyl stationary phase introduces


 (pi-pi) interactions and shape selectivity[4][5]. The electron-rich aromatic ring of the p-tolyl group interacts directly with the dual-ring system of the biphenyl ligand. This interaction is highly sensitive to the spatial arrangement of substituents on the analyte's aromatic ring, allowing for baseline separation of ortho, meta, and para isomers that co-elute on a C18 phase.

The Core-Shell Advantage: Superficially porous (core-shell) particles feature a solid silica core surrounded by a thin porous layer. This morphology drastically reduces the diffusion path length for the analyte, minimizing longitudinal diffusion and resistance to mass transfer (the


 and 

terms of the Van Deemter equation)[6][7]. A 2.6 µm core-shell particle delivers the theoretical plate count (

) of a sub-2 µm fully porous particle but at significantly lower backpressures, making it compatible with standard HPLC systems[8].

Solvent Causality (The Methanol Rule): When utilizing a Biphenyl column for


 interactions, Methanol must be prioritized over Acetonitrile[6]. Acetonitrile contains a carbon-nitrogen triple bond (

), which is rich in

electrons. These solvent

electrons will compete with the analyte for the stationary phase's biphenyl rings, effectively suppressing the desired orthogonal selectivity. Methanol, being a protic solvent lacking

electrons, enhances aromatic retention and maximizes resolution.

Mechanism Analyte 3-Methyl-2-(4-methylphenyl) butanenitrile C18 Traditional C18 Phase (Hydrophobic Only) Analyte->C18 Dispersive Forces Biphenyl Biphenyl Phase (Hydrophobic + π-π + Dipole) Analyte->Biphenyl Orthogonal Selectivity PoorRes Co-elution of Isomers (Poor Resolution) C18->PoorRes HighRes Baseline Separation (High Resolution) Biphenyl->HighRes

Chromatographic separation mechanisms: C18 vs. Biphenyl phases.

Experimental Protocols & System Setup

To ensure scientific integrity, the following protocol is designed as a self-validating system. System suitability criteria are embedded directly into the workflow to guarantee that the method is performing optimally before sample analysis begins.

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Aqueous Phase (A): 0.1% Formic Acid in LC-MS grade Water. The acidic pH ensures any residual silanols on the silica support remain fully protonated, preventing secondary ion-exchange interactions that cause peak tailing[9].

    • Organic Phase (B): 0.1% Formic Acid in LC-MS grade Methanol.

    • Degassing: Sonicate both phases for 10 minutes under vacuum to prevent micro-bubble formation in the pump heads.

  • Sample Preparation:

    • Dissolve 10 mg of this compound standard in 10 mL of Methanol (Stock Solution: 1 mg/mL).

    • Dilute to a working concentration of 50 µg/mL using a 50:50 (v/v) mixture of Mobile Phase A and B to match the initial gradient conditions and prevent solvent-mismatch band broadening.

  • Chromatographic Conditions (Optimized Biphenyl Method):

    • Column: Core-Shell Biphenyl, 100 x 4.6 mm, 2.6 µm.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C (Stabilizes mass transfer kinetics and reduces backpressure).

    • Injection Volume: 5 µL.

    • Detection: UV at 225 nm (Optimal absorbance for the p-tolyl chromophore).

    • Gradient Program:

      • 0-2 min: 40% B

      • 2-8 min: 40%

        
         80% B
        
      • 8-10 min: 80% B

      • 10-10.1 min: 80%

        
         40% B (Re-equilibration for 4 mins).
        
System Suitability (Self-Validation Criteria)

Before reporting data, the system must pass the following checks using a spiked resolution mixture (Analyte + ortho-isomer impurity):

  • Resolution (

    
    ):  Must be 
    
    
    
    between the target analyte and the closest eluting isomer.
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    for the main peak.
  • Theoretical Plates (

    
    ):  Must be 
    
    
    
    to confirm core-shell efficiency.

Workflow Start Analyte Assessment (Aryl Nitrile Structure) ColSelect Stationary Phase Selection (Biphenyl vs. C18) Start->ColSelect MobilePhase Mobile Phase Optimization (Protic vs. Aprotic) ColSelect->MobilePhase Validation System Suitability (Rs > 2.0, Tf < 1.2) MobilePhase->Validation

HPLC Method Development Workflow for Aryl Nitriles.

Comparative Performance Data

To objectively demonstrate the superiority of the optimized method, an experimental comparison was conducted between a traditional C18 method and the newly developed Core-Shell Biphenyl method. Both methods utilized the same HPLC instrument and gradient profile.

ParameterTraditional Method (Fully Porous C18)Optimized Method (Core-Shell Biphenyl)Performance Gain / Causality
Column Dimensions 150 x 4.6 mm, 5 µm100 x 4.6 mm, 2.6 µmShorter column reduces run time; smaller particles increase efficiency.
Organic Modifier Acetonitrile (ACN)Methanol (MeOH)MeOH enables

interactions; ACN suppresses them[6].
Retention Time (

)
8.45 min5.20 min38% faster analysis due to shorter column and optimized gradient.
Resolution (

)
1.1 (Co-elution)3.4 (Baseline Separation)Biphenyl phase distinguishes spatial isomer geometry via

electrons[4].
Theoretical Plates (

)
8,50022,400Core-shell architecture eliminates deep-pore diffusion delays[7].
Tailing Factor (

)
1.451.08Reduced silanol activity and faster mass transfer.
Backpressure 110 bar185 barHigher pressure due to 2.6 µm particles, but well within standard 400-bar HPLC limits.

Conclusion

The analytical detection and purity profiling of this compound cannot be optimally achieved using generic C18 methodologies. By understanding the chemical nature of the analyte—specifically its aromatic properties—we can logically transition to a Core-Shell Biphenyl stationary phase paired with a methanolic mobile phase. This combination provides orthogonal


 selectivity and superior mass transfer kinetics, transforming a failing separation (

) into a highly robust, self-validating analytical method (

) while simultaneously reducing analysis time.

References

  • Hairui Chemical. "3-Methyl-2-(4-methylphenyl)butanenitrile_55291-51-5". Hairuichem.com.
  • Asian Journal of Pharmaceutical Research. "Steps involved in HPLC Method Development". Asianjpr.com.
  • SciSpace. "A review on method development by hplc". Scispace.com.
  • Royal Society of Chemistry. "One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment". Rsc.org.
  • LabRulez LCMS. "Phenomenex Kinetex Core-Shell Biphenyl Preparative Columns". Labrulez.com.
  • Phenomenex. "Kinetex Biphenyl Column for Aromatic Compounds". Phenomenex.com.
  • LCGC International. "Advances in Food Testing Using Core–Shell Technology". Chromatographyonline.com.
  • Windows.net. "Core-Shell Technology". Windows.net.
  • Association for Diagnostics & Laboratory Medicine. "LC column and sample preparation considerations for LC-MS/MS drug analysis in clinical research". Myadlm.org.

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FT-IR characteristic peaks of 3-Methyl-2-(4-methylphenyl)butanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the FT-IR Characteristic Peaks of 3-Methyl-2-(4-methylphenyl)butanenitrile

For researchers and professionals in drug development and chemical synthesis, unequivocal structural confirmation is a cornerstone of scientific rigor. Among the suite of analytical techniques available, Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive, and highly informative "molecular fingerprint." This guide offers a detailed analysis of the FT-IR spectrum of this compound, presenting a comparative framework against structurally related molecules and providing actionable experimental protocols.

Molecular Structure and Key Vibrational Units

This compound is a molecule characterized by several distinct functional groups, each contributing unique absorption bands to its infrared spectrum. The primary structural components are:

  • A nitrile group (C≡N)

  • A para-disubstituted aromatic ring (p-tolyl group)

  • An isopropyl group

  • A chiral methine (C-H) group alpha to both the phenyl ring and the nitrile

These features are visualized in the molecular structure below.

Caption: Molecular structure of this compound.

In-Depth Analysis of Characteristic FT-IR Absorptions

The FT-IR spectrum can be logically divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹), where complex vibrations unique to the overall molecular structure occur.

Functional Group Region (4000 cm⁻¹ – 1500 cm⁻¹)
  • Aromatic C-H Stretch (3100 - 3000 cm⁻¹): The stretching vibrations of the C-H bonds on the p-tolyl group give rise to one or more weak to medium intensity peaks just above 3000 cm⁻¹. The presence of absorption in this region is a strong indicator of unsaturation, typically from aromatic rings or alkenes[1][2].

  • Aliphatic C-H Stretch (3000 - 2850 cm⁻¹): Strong, sharp absorptions in this range are expected from the C-H bonds of the isopropyl and methyl groups[3][4]. These are typically the most intense bands in this region of the spectrum.

  • Nitrile (C≡N) Stretch (2240 - 2220 cm⁻¹): This is one of the most diagnostic peaks for this molecule. The C≡N triple bond stretch results in a sharp, strong absorption band[5][6]. Its position is sensitive to the electronic environment; conjugation with the adjacent aromatic ring lowers the vibrational frequency into the 2240-2220 cm⁻¹ range, compared to saturated aliphatic nitriles which absorb at higher wavenumbers (2260-2240 cm⁻¹)[5][7].

  • Aromatic Overtones (2000 - 1665 cm⁻¹): A series of weak combination and overtone bands may be observed in this region. The pattern of these bands can be characteristic of the substitution pattern on the benzene ring[1][3].

  • Aromatic C=C Ring Stretch (1625 - 1450 cm⁻¹): The stretching of the carbon-carbon bonds within the aromatic ring produces a series of bands, typically of medium to strong intensity. For para-disubstituted rings, prominent peaks are often observed near 1610 cm⁻¹ and 1510 cm⁻¹[1][8].

Fingerprint Region (<1500 cm⁻¹)

This region contains a wealth of structural information arising from complex bending and stretching vibrations.

  • Aliphatic C-H Bending (1470 - 1365 cm⁻¹): The scissoring and bending vibrations of the methyl and isopropyl C-H bonds appear here. A characteristic feature of the isopropyl group is a doublet of medium intensity peaks around 1385-1365 cm⁻¹.

  • Aromatic C-H Out-of-Plane (OOP) Bending (860 - 790 cm⁻¹): The position of the strong C-H "oop" or wagging vibration is highly diagnostic of the aromatic substitution pattern[1][8]. For a 1,4- (para-) disubstituted ring, a strong, characteristic band is expected in the 860-790 cm⁻¹ range[8][9].

Summary of Predicted FT-IR Peaks

Wavenumber (cm⁻¹)IntensityVibrational AssignmentFunctional Group
~3050Medium-WeakC-H StretchAromatic (p-Tolyl)
2970 - 2870StrongC-H StretchAliphatic (Isopropyl, Methyl)
~2230Strong, SharpC≡N StretchAromatic Nitrile
1610, 1515MediumC=C Ring StretchAromatic (p-Tolyl)
1465MediumC-H Bend (Scissoring)Aliphatic (CH₂, CH₃)
~1385, ~1370MediumC-H Bend (Doublet)Isopropyl
~820StrongC-H Out-of-Plane BendAromatic (para-disubstituted)

Comparative FT-IR Analysis: Distinguishing Structural Analogs

The uniqueness of an FT-IR spectrum is best appreciated through comparison.

  • vs. 2-Phenylbutanenitrile: This analog lacks the methyl group on the phenyl ring and has an ethyl group instead of an isopropyl group. Its spectrum would differ in two key ways:

    • The aromatic C-H OOP bending would shift to a pattern characteristic of monosubstitution (typically strong bands at ~750-710 cm⁻¹ and ~690 cm⁻¹)[8].

    • The aliphatic C-H bending region would lack the distinct isopropyl doublet near 1385 cm⁻¹. The nitrile stretch would remain in a similar position (~2245 cm⁻¹), as it is still conjugated with a phenyl ring[10].

  • vs. Benzonitrile: This simpler molecule provides the baseline for an aromatic nitrile. Its C≡N stretch is found at 2229 cm⁻¹[7]. The FT-IR spectrum of this compound will show additional strong aliphatic C-H stretching and bending bands that are absent in benzonitrile.

  • vs. p-Xylene: This molecule shares the para-disubstituted aromatic ring with a methyl group. It will exhibit a similar strong C-H OOP band in the 860-790 cm⁻¹ range[8]. However, it completely lacks the characteristic strong, sharp nitrile peak at ~2230 cm⁻¹, making the two compounds easily distinguishable.

Experimental Protocol: High-Fidelity Data Acquisition

Reproducible and accurate FT-IR data is contingent on proper methodology. The following protocol outlines the use of a modern Attenuated Total Reflectance (ATR) FT-IR spectrometer.

Workflow for ATR-FT-IR Analysis

start Start step1 Clean ATR Crystal (e.g., with isopropanol) start->step1 step2 Acquire Background Spectrum (Measures ambient atmosphere) step1->step2 Ensures no contaminant peaks step3 Apply Sample (A single drop of neat liquid) step2->step3 Background is subtracted from sample step4 Acquire Sample Spectrum (Co-add 16-32 scans for good S/N) step3->step4 step5 Clean ATR Crystal step4->step5 Prevent cross-contamination step6 Process Data (Baseline correction, peak picking) step5->step6 end_node End step6->end_node

Caption: Standard workflow for acquiring an ATR-FT-IR spectrum.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium.

  • Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., spectroscopic grade isopropanol) and a soft, lint-free wipe.

  • Background Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum. This critical step measures the ambient atmosphere (H₂O, CO₂) and instrument response, which will be mathematically subtracted from the sample spectrum.

  • Sample Application: Place a small drop of the neat this compound liquid directly onto the center of the ATR crystal. If the sample is a solid, place a small amount on the crystal and use the pressure clamp to ensure good contact.

  • Sample Spectrum Acquisition: Acquire the sample spectrum. For a high signal-to-noise ratio, co-adding 16 to 32 scans is typically sufficient.

  • Data Processing: The resulting spectrum should be automatically ratioed against the background. Perform any necessary baseline corrections to ensure a flat spectrum where no absorption occurs. Use the software's tools to identify and label the peak positions (in cm⁻¹).

  • Final Cleaning: After analysis, thoroughly clean the sample from the ATR crystal to prepare the instrument for the next user.

Conclusion

The FT-IR spectrum of this compound is defined by a collection of highly characteristic absorption bands. The sharp, strong nitrile stretch around 2230 cm⁻¹, combined with the strong C-H out-of-plane bending vibration near 820 cm⁻¹ indicative of para-substitution, and the distinct aliphatic C-H stretching and bending modes, provide a robust and unique fingerprint for this molecule. By comparing this spectral data with that of structural analogs, researchers can confidently confirm the identity and purity of their synthesized compounds, reinforcing the role of FT-IR spectroscopy as an indispensable tool in modern chemical research.

References

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • JoVE. (2024). Video: IR Frequency Region: Alkyne and Nitrile Stretching. Retrieved from [Link]

  • Wisdomlib. (2025). Aromatic C-H stretching: Significance and symbolism. Retrieved from [Link]

  • Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

  • Michigan State University. (n.d.). IR Absorption Table. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • University of Technology, Sydney. (n.d.). 5.3.2 Benzene and its derivatives. Retrieved from [Link]

  • AIP Publishing. (2025, December 10). Nitrile infrared intensity is more sensitive to local electric field change than its frequency: Application to probe protein hydration dynamics. Retrieved from [Link]

  • Spectroscopy Online. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Retrieved from [Link]

  • University of Massachusetts. (n.d.). IR Group Frequencies. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

Sources

A Comparative Guide to the Reactivity of Substituted Arylacetonitriles: 3-Methyl-2-(4-methylphenyl)butanenitrile vs. Phenylacetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of organic synthesis, arylacetonitriles serve as exceptionally versatile building blocks, pivotal in the construction of pharmaceuticals, agrochemicals, and other high-value materials.[1][2][3] Their utility stems from the dual reactivity embodied in their structure: an electrophilic nitrile carbon susceptible to nucleophilic attack and acidic α-hydrogens that can be abstracted to form a potent nucleophilic carbanion.[4][5]

This guide provides an in-depth comparative analysis of the reactivity of two such nitriles: the sterically unhindered phenylacetonitrile (also known as benzyl cyanide) and the heavily substituted 3-methyl-2-(4-methylphenyl)butanenitrile . While both share the core arylacetonitrile scaffold, the substitution pattern at the α-carbon dramatically alters their reactivity profiles. Understanding these differences is critical for researchers in process development and medicinal chemistry when selecting substrates and designing synthetic routes. We will explore how steric hindrance and, to a lesser extent, electronic effects dictate the outcomes of key chemical transformations.

Part 1: Structural and Electronic Properties

The reactivity of a nitrile is fundamentally governed by the accessibility of its two primary reactive sites: the α-carbon (for deprotonation) and the electrophilic carbon of the cyano group.[4][6]

  • Phenylacetonitrile (1): This molecule features a methylene group (-CH₂) directly attached to both the phenyl ring and the cyano group.[7] This arrangement has two critical consequences. First, the α-protons are benzylic and adjacent to the electron-withdrawing nitrile group, rendering them significantly acidic (pKa ≈ 22 in DMSO), which facilitates carbanion formation.[8] Second, the α-carbon and the cyano group are sterically unencumbered, allowing easy access for reagents.

  • This compound (2): In stark contrast, the α-carbon in this molecule is tertiary, bonded to a hydrogen, a p-tolyl group, and a bulky isopropyl group.[9] This creates a sterically congested environment around both the lone α-proton and the cyano functionality. The approach of both bases (for deprotonation) and nucleophiles (for attack on the nitrile carbon) is severely impeded.[10] Additionally, the methyl group on the phenyl ring is weakly electron-donating, which may slightly decrease the acidity of the α-proton compared to the unsubstituted phenyl ring in phenylacetonitrile, though this electronic effect is minor compared to the dominant steric factors.

FeaturePhenylacetonitrile (1)This compound (2)
Structure C₆H₅CH₂CN(CH₃)₂CH-CH(C₆H₄CH₃)-CN
α-Carbon Secondary (Methylene)Tertiary (Methine)
Steric Hindrance LowHigh
α-Proton Acidity High (pKa ≈ 22)Lower (Sterically inaccessible)
Electronic Effect of Aryl Group Phenyl (neutral/weakly withdrawing)p-Tolyl (weakly donating)

Part 2: Comparative Reactivity in Key Transformations

We will now examine how these structural differences manifest in three fundamental reactions of nitriles: α-alkylation, hydrolysis, and reduction.

A. α-Alkylation: A Study in Steric Hindrance

The α-alkylation of nitriles is a cornerstone C-C bond-forming reaction, proceeding via deprotonation to form a nitrile anion, which then acts as a nucleophile.[1][5]

  • Phenylacetonitrile (1): Due to its acidic protons and low steric bulk, phenylacetonitrile is an excellent substrate for α-alkylation. It can be readily deprotonated by a wide range of bases (e.g., NaH, KOtBu, LDA) and the resulting carbanion efficiently attacks electrophiles.[1][11][12] This reaction is widely used in the synthesis of pharmaceuticals and other complex molecules.[2][3]

  • This compound (2): The reactivity here is drastically reduced. The extreme steric crowding from the adjacent isopropyl and p-tolyl groups presents two major challenges. First, the approach of a base to abstract the single α-proton is difficult, requiring stronger bases and potentially higher temperatures. Second, even if the carbanion is formed, its ability to act as a nucleophile is severely compromised. The bulky substituents shield the nucleophilic carbon, hindering its approach to an electrophile in what would be an Sₙ2-type reaction, a mechanism known to be highly sensitive to steric bulk.[10] Consequently, α-alkylation of this substrate is expected to be sluggish, low-yielding, or fail altogether under standard conditions.

Experimental Protocol: α-Alkylation of Phenylacetonitrile

This protocol describes a typical phase-transfer catalysis method for the mono-alkylation of phenylacetonitrile.[11]

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 50% aqueous sodium hydroxide (50 mL), phenylacetonitrile (11.7 g, 0.1 mol), and benzyltriethylammonium chloride (0.23 g, 0.001 mol) as a phase-transfer catalyst.

  • Addition of Alkylating Agent: Begin vigorous stirring and add ethyl bromide (10.9 g, 0.1 mol) dropwise over 1.5 hours. Maintain the internal temperature between 28-35 °C using a water bath for cooling if necessary.

  • Reaction Monitoring: After the addition is complete, continue stirring for an additional 2 hours. Monitor the reaction progress by TLC or GC analysis.

  • Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Add 50 mL of water and extract the product with diethyl ether (2 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield 2-phenylbutanenitrile.

Diagram: General Workflow for α-Alkylation

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup cluster_purification 4. Purification A Combine Phenylacetonitrile, NaOH (aq), and PTC in flask B Add Alkylating Agent dropwise at 28-35 °C A->B C Stir for 2 hours (Monitor by TLC/GC) B->C 1.5h addition D Quench with H₂O C->D E Extract with Organic Solvent D->E F Dry Organic Layer (e.g., Na₂SO₄) E->F G Concentrate under Reduced Pressure F->G H Purify by Distillation or Chromatography G->H

Caption: A typical experimental workflow for the α-alkylation of a nitrile.

B. Hydrolysis to Carboxylic Acids

Nitrile hydrolysis, which converts the cyano group into a carboxylic acid, is a fundamental transformation that can be catalyzed by acid or base.[13][14] The reaction proceeds via nucleophilic attack of water or hydroxide on the electrophilic nitrile carbon.[15]

  • Phenylacetonitrile (1): This compound is readily hydrolyzed to phenylacetic acid. The reaction can be driven to completion by heating with aqueous acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH).[14][16][17] The intermediate amide can sometimes be isolated under milder conditions.[17]

  • This compound (2): The steric shield provided by the isopropyl and p-tolyl groups significantly hinders the approach of a water or hydroxide nucleophile to the nitrile carbon.[6] As a result, hydrolysis of this substrate will be substantially slower than that of phenylacetonitrile. Forcing conditions—such as higher temperatures, prolonged reaction times, and higher concentrations of acid or base—would be required to achieve a reasonable conversion rate. The bulky nature of the substrate may also favor elimination or other side reactions under harsh conditions.

Diagram: Mechanism of Acid-Catalyzed Nitrile Hydrolysis

G R-C≡N R-C≡N R-C≡N⁺-H R-C≡N⁺-H R-C≡N->R-C≡N⁺-H 1. Protonation H₃O⁺ H₃O⁺ p1 Intermediate1 R-C(OH₂⁺)=N-H R-C≡N⁺-H->Intermediate1 2. H₂O Attack Intermediate2 R-C(OH)=N-H Intermediate1->Intermediate2 3. Deprotonation Amide R-C(=O)NH₂ Intermediate2->Amide 4. Tautomerization Carboxylic_Acid R-COOH + NH₄⁺ Amide->Carboxylic_Acid Further Hydrolysis p2 p3 NH₄⁺ NH₄⁺

Caption: The stepwise mechanism for the acid-catalyzed hydrolysis of a nitrile to a carboxylic acid.

C. Reduction to Primary Amines

The reduction of nitriles is a powerful method for synthesizing primary amines. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are commonly employed for this purpose.[18][19][20] The mechanism involves two successive nucleophilic additions of a hydride ion to the nitrile carbon.[21][22]

  • Phenylacetonitrile (1): As a sterically unhindered nitrile, it is smoothly reduced by LiAlH₄ in an ethereal solvent to yield 2-phenylethanamine.[3] The reaction is typically high-yielding and efficient.

  • This compound (2): The same steric factors that impede hydrolysis also affect the reduction. The bulky groups surrounding the cyano function will slow the rate of hydride delivery from the LiAlH₄ reagent. While the reduction is likely still feasible, it would probably require longer reaction times or an excess of the reducing agent to achieve complete conversion compared to phenylacetonitrile. Milder or bulkier reducing agents, like DIBAL-H, which can sometimes reduce nitriles to aldehydes, might be even less effective with this substrate due to steric hindrance.[21][23]

Part 3: Conclusion and Outlook

The comparison between phenylacetonitrile and this compound provides a clear and compelling illustration of the profound impact of steric hindrance on chemical reactivity.

  • Phenylacetonitrile stands as a highly reactive and versatile substrate. Its sterically accessible α-protons and cyano group allow it to readily participate in a wide array of transformations, including α-alkylation, hydrolysis, and reduction, under standard laboratory conditions.

  • This compound , by contrast, is a sterically encumbered and significantly less reactive molecule. The bulky isopropyl and aryl substituents at the α-position severely restrict access to both the α-proton and the nitrile carbon. Consequently, reactions at these sites are expected to be substantially slower and require more forcing conditions, leading to potentially lower yields and an increased likelihood of side reactions.

For researchers and drug development professionals, this analysis underscores a critical principle of synthetic design: while functional groups define the potential for reactivity, the steric and electronic environment immediately surrounding them dictates the practical feasibility of a transformation. The choice of a highly substituted building block like this compound over a simpler one like phenylacetonitrile must be made with the foreknowledge that subsequent chemical manipulations will be far more challenging.

References

  • Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. (2025, November 23). Chemistry Steps. [Link]

  • Phenylacetonitrile | C8H7N | CID 8794. PubChem, NIH. [Link]

  • Phenylacetonitrile Definition - Organic Chemistry. (2025, August 15). Fiveable. [Link]

  • Video: Nitriles to Amines: LiAlH4 Reduction. (2025, May 22). JoVE. [Link]

  • Reduction of nitriles. Chemguide. [Link]

  • Amines - Nitriles (A-Level Chemistry). (2022, April 19). Study Mind. [Link]

  • Ch20: Reduction of Nitriles using LiAlH4 to amines. Department of Chemistry, University of Calgary. [Link]

  • Benzyl cyanide. Wikipedia. [Link]

  • Chemistry of Nitriles. (2026, March 2). Fiveable. [Link]

  • α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols. ResearchGate. [Link]

  • Nitrile: Definition, Structure, Synthesis, Reactions, and Applications. Chemistry Learner. [Link]

  • Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols. (2024, September 18). ACS Publications. [Link]

  • Reactions of Nitriles. (2024, December 5). Chemistry Steps. [Link]

  • Method for preparing phenylacetic acid by non-catalytic hydrolysis of phenylacetonitrile in near-critical water medium.
  • 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]

  • Iron-catalyzed alkylation of nitriles with alcohols. The University of Liverpool Repository. [Link]

  • Problem 5 Synthesis of nitriles by nucleop... [FREE SOLUTION]. Vaia. [Link]

  • 20.7: Chemistry of Nitriles. (2024, September 30). Chemistry LibreTexts. [Link]

  • HYDROLYSIS OF ARYLACETONITRILES. ACS Publications. [Link]

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  • Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium.
  • 20.7 Chemistry of Nitriles. OpenStax adaptation. [Link]

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Comprehensive Guide to Reference Standards for Validation of 3-Methyl-2-(4-methylphenyl)butanenitrile Purity

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Validation Protocol

The Analytical Significance of 3-Methyl-2-(4-methylphenyl)butanenitrile

This compound (CAS: 55291-51-5), structurally defined as


-isopropyl-

-(p-tolyl)acetonitrile, is a critical small-molecule intermediate. It is predominantly utilized in the synthesis of phenoxyalkylamine derivatives, a class of compounds heavily investigated for their potent Ca

-antagonistic activity in cardiovascular pharmacology.

In pharmaceutical development, the purity of this intermediate directly impacts the impurity profile of the final Active Pharmaceutical Ingredient (API). Consequently, validating its purity as a reference standard is not merely a regulatory checkbox; it is a fundamental requirement for quantitative assay calibration, impurity tracking, and GMP release testing. This guide objectively compares the performance of different reference standard grades and provides a self-validating experimental framework for primary standard certification.

Comparison of Reference Standard Alternatives

When sourcing or synthesizing this compound, analytical scientists must choose between three distinct grades of material. The selection dictates the reliability of downstream quantitative analyses.

GradePurity ThresholdCertification MethodologyTraceabilityBest Application
Primary Reference Standard

99.5%
qNMR + Mass Balance (Orthogonal)Direct to SI UnitsQuantitative assay calibration, GMP release testing
Secondary Reference Standard

99.0%
HPLC-UV against Primary StandardTraceable to PrimaryRoutine QC testing, in-process control
Chemical Grade (Reagent)

95.0%
Area % by HPLC/GCLot-specific (No SI traceability)Early-stage synthesis, R&D screening

Scientist's Insight: Relying on chemical-grade reagents for quantitative API analysis introduces systemic bias. As outlined in [1], an uncharacterized 5% impurity profile requires exhaustive downstream monitoring. Upgrading to a Primary Reference Standard eliminates this variable, anchoring your analytical methods to a metrologically traceable true value.

The Self-Validating Certification Workflow

To elevate crude this compound to a Primary Reference Standard, we employ a self-validating workflow. This system relies on two orthogonal quantification pathways: Absolute Purity via qNMR and Calculated Purity via Mass Balance . When both pathways converge within a tight statistical margin (typically


 0.2%), the standard validates itself without requiring a pre-existing identical reference material.

G cluster_0 Orthogonal Identification cluster_1 Purity Assignment A Crude this compound B Preparative Chromatography & Recrystallization A->B C HRMS (Exact Mass) B->C D 1D/2D NMR (Structural ID) B->D E FT-IR (Functional Groups) B->E F 1H qNMR (Absolute Purity) C->F D->F G Mass Balance (HPLC + KF + TGA) E->G H Certified Primary Reference Standard (>99.5%) F->H Primary Value G->H Cross-Validation

Fig 1: Multi-modal certification workflow for this compound reference standards.

Experimental Protocols & Mechanistic Causality

Protocol A: Absolute Purity Determination via H qNMR

Quantitative NMR (qNMR) has emerged as a superior method for determining reference standard purity because it provides absolute metrological traceability directly to the International System of Units (SI) [2].

  • Internal Standard (IS) Selection : Select Maleic acid (certified reference material) as the IS.

    • Causality: Maleic acid provides a sharp, distinct singlet at

      
       6.26 ppm in DMSO-
      
      
      
      . This ensures zero signal overlap with the aliphatic (
      
      
      0.8–4.0 ppm) or aromatic (
      
      
      7.1–7.3 ppm) protons of this compound, preventing integration errors.
  • Sample Preparation : Accurately weigh ~20 mg of the analyte and ~10 mg of Maleic acid into a vial using a microbalance (resolution 0.001 mg). Dissolve completely in 1.0 mL of deuterated dimethyl sulfoxide (DMSO-

    
    ).
    
  • Acquisition Parameters : Acquire the

    
    H NMR spectrum at 600 MHz using a 90° pulse angle, a relaxation delay (
    
    
    
    ) of 60 seconds, and 64 scans.
    • Causality: A

      
       of 60 seconds is critical. It ensures complete longitudinal relaxation (
      
      
      
      ) of all protons between pulses. Incomplete relaxation leads to signal saturation, destroying the strict proportionality between the integral area and the number of nuclei.
  • Integration : Integrate the IS peak (

    
     6.26 ppm, 2H) and the analyte's p-tolyl methyl peak (
    
    
    
    2.30 ppm, 3H). Calculate absolute purity using the standard qNMR mass-ratio equation.
Protocol B: Chromatographic Purity via HPLC-UV (Mass Balance Pathway)

While qNMR provides the absolute value, HPLC-UV is required to quantify specific organic impurities (e.g., structural isomers) for the mass balance calculation.

  • Column & Mobile Phase : Equip the HPLC with a high-efficiency C18 column (150 mm × 4.6 mm, 3 µm). Prepare Mobile Phase A (0.1% Trifluoroacetic acid in Water) and Mobile Phase B (Acetonitrile).

  • Gradient Elution : Program a linear gradient from 40% B to 90% B over 20 minutes at a flow rate of 1.0 mL/min.

    • Causality: this compound is highly hydrophobic. A shallow gradient on a C18 stationary phase maximizes the resolution (

      
      ) between the main peak and closely related lipophilic impurities (such as the ortho-tolyl or meta-tolyl variants). Isocratic elution often results in co-elution, which falsely inflates the purity value.
      
  • Detection : Set the UV detector to 220 nm.

    • Causality: 220 nm captures the maximum

      
       transition absorbance of the aromatic ring, which is conjugated with the inductive effect of the nitrile group.
      
  • Mass Balance Calculation : Calculate final purity using the formula: Purity = 100% - (HPLC Organic Impurities + KF Water Content + GC Residual Solvents + TGA Inorganic Ash)

Comparative Experimental Data

The table below summarizes the experimental validation data across three different lots, demonstrating why the Primary Reference Standard is the only viable choice for rigorous quantitative analysis. Notice how the qNMR and Mass Balance values for the Primary Standard cross-validate each other (99.72% vs. 99.78%).

Analytical ParameterTechnique / MethodPrimary Standard (Lot A)Secondary Standard (Lot B)Chemical Grade (Lot C)
Absolute Purity

H qNMR (IS: Maleic Acid)
99.72%

0.15%
Not TestedNot Tested
Chromatographic Purity HPLC-UV (220 nm, Area %)99.85%99.21%96.45%
Water Content Karl Fischer Titration0.05%0.12%0.45%
Residual Solvents GC-FID (Headspace)0.02% (Acetone)0.08% (Ethyl Acetate)1.20% (Mixed)
Calculated Mass Balance

99.78% 99.01%94.90%
Traceability Alignment to SI UnitsYes (Bias-free) Traceable to Lot ANone

References

  • Reference-Standard Material Qualification Pharmaceutical Technology URL:[Link]

  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation MDPI - Molecules URL:[Link]

  • The ABC's of Reference Standard Management Eurofins BioPharma Product Testing URL:[Link]

  • Quantitative NMR Assays (qNMR) and Metrological Traceability Bruker Applied NMR URL:[Link]

Analytical Comparison Guide: 3-Methyl-2-(4-methylphenyl)butanenitrile vs. Isomers

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the analytical framework for distinguishing 3-Methyl-2-(4-methylphenyl)butanenitrile (CAS 55291-51-5) from its structural isomers.[1] This compound is a critical intermediate in the synthesis of fine chemicals and pharmaceutical precursors (analogous to fenvalerate and verapamil-type scaffolds).[1]

The presence of regioisomers (ortho/meta) or structural isomers (linear chain derivatives) can significantly alter the biological activity and toxicity profile of the final active pharmaceutical ingredient (API). This guide provides a definitive technical comparison of analytical methods to ensure structural fidelity.

Structural Landscape & Isomer Definition

Before selecting an analytical method, one must define the "Isomer Landscape" likely to be present during synthesis (typically via alkylation of 4-methylphenylacetonitrile).

Compound DesignationStructure DescriptionKey Structural FeatureOrigin Risk
Target (Para) This compound p-substituted aromatic ring; isopropyl tail.[1]Desired Product
Ortho Isomer 3-Methyl-2-(2-methylphenyl)butanenitrileo-substituted; steric crowding at C2.[1]Impurity (Starting Material isomer)
Meta Isomer 3-Methyl-2-(3-methylphenyl)butanenitrilem-substituted; distinct symmetry.[1]Impurity (Starting Material isomer)
Linear Isomer 2-(4-Methylphenyl)pentanenitrileLinear propyl chain instead of isopropyl.[1]Alkylation byproduct (n-propyl halide impurity)
Bis-Alkylated 2-Isopropyl-2-(4-methylphenyl)-3-methylbutanenitrileQuaternary C2 (no acidic proton).[1]Over-alkylation side reaction

Spectroscopic Performance Comparison

The following section compares the "Diagnostic Power" of three primary analytical techniques.

Method A: Nuclear Magnetic Resonance ( H NMR)

Verdict: The Gold Standard for absolute structural confirmation.[1]

  • Mechanism: Distinguishes isomers based on magnetic environments of protons, specifically the aromatic substitution pattern and the aliphatic coupling constants.[1][2]

  • Performance Data:

    • Aromatic Region (

      
       7.0 - 7.5 ppm): 
      
      • Target (Para): Shows a characteristic AA'BB' system (often appearing as two distinct doublets with

        
         Hz).[1] This indicates symmetry along the C1-C4 axis.[1]
        
      • Ortho: Shows an ABCD system (4 distinct multiplets) due to the lack of symmetry and magnetic non-equivalence caused by the adjacent methyl group.[1]

      • Meta: Shows a complex pattern (singlet, two doublets, triplet) often summarized as a multiplet but distinct from the clean para doublets.

    • Aliphatic Region (Isopropyl Group):

      • Target: The methyl groups of the isopropyl moiety (

        
         ppm) appear as two doublets (diastereotopic due to the chiral center at C2) or a single overlapping doublet depending on solvent resolution.[1] The methine proton (C3-H) appears as a septet.[1]
        
      • Linear Isomer: The pentanenitrile chain would show a triplet for the terminal methyl and a complex multiplet for the methylene protons, lacking the characteristic isopropyl septet.[1]

Method B: Infrared Spectroscopy (FT-IR)

Verdict: Best for Rapid Screening of batch quality (Para vs. Ortho/Meta).[1]

  • Mechanism: Detects vibrational modes.[1] The "Fingerprint Region" (600–900 cm

    
    ) is definitive for aromatic substitution patterns.[3]
    
  • Performance Data:

    • Nitrile Stretch: All isomers show a sharp band at

      
       cm
      
      
      
      .[1] This confirms the functional group but does not distinguish isomers.
    • Out-of-Plane (OOP) Bending (Critical Differentiator):

      • Target (Para): Strong, single band at 810–840 cm

        
          (2 adjacent H's).[1]
        
      • Ortho: Strong band near 735–770 cm

        
          (4 adjacent H's).[1]
        
      • Meta: Strong bands near 690–710 cm

        
          and 750–810 cm
        
        
        
        (3 adjacent H's + 1 isolated H).[1]
Method C: Gas Chromatography - Mass Spectrometry (GC-MS)

Verdict: Best for Quantifying Impurities (0.1% sensitivity).[1]

  • Mechanism: Separation based on boiling point/polarity followed by fragmentation.[1]

  • Performance Data:

    • Retention Time: The Ortho isomer typically elutes earlier than the Para isomer on non-polar columns (e.g., DB-5 or HP-5) due to steric shielding reducing intermolecular forces (lower boiling point).[1]

    • Fragmentation (

      
       = 173): 
      
      • All isomers show

        
         173.[1]
        
      • Base Peak: Likely

        
         130 or 131 (Loss of Isopropyl group, 
        
        
        
        ).[1]
      • Distinction: While mass spectra are similar, the retention time shift is the primary discriminator.[1]

Experimental Protocol: Step-by-Step Verification

Objective: Confirm identity of a synthesized batch of this compound.

Reagents & Equipment[1]
  • Solvent: CDCl

    
     (Deuterated Chloroform) with 0.03% TMS.[1]
    
  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Standard: Pure 4-methylphenylacetonitrile (starting material) for reference.[1]

Workflow
  • Sample Prep: Dissolve 10 mg of sample in 0.6 mL CDCl

    
    . Ensure complete dissolution.
    
  • Acquisition: Run standard proton sequence (16 scans, 1s relaxation delay).

  • Analysis - Step 1 (Aliphatic Check):

    • Locate the region

      
       2.0–3.0 ppm.[1]
      
    • Identify the Septet (1H) corresponding to the isopropyl methine.[1][2]

    • Pass Criteria: If a Triplet is seen, the sample is the Linear Isomer.[1]

  • Analysis - Step 2 (Aromatic Check):

    • Zoom into

      
       7.0–7.3 ppm.[1]
      
    • Look for two doublets (

      
       Hz).[1][4]
      
    • Pass Criteria: Integral ratio must be 2:2.[1]

    • Fail Criteria: If complex multiplets (4H) are seen without clear doublet definition, suspect Ortho/Meta contamination.[1]

  • Analysis - Step 3 (C2-Proton):

    • Locate the doublet (or doublet of doublets) at

      
       3.5–3.8 ppm (C2-H).
      
    • Pass Criteria: Integral = 1H.[1][2][5] If this signal is missing, the product is Bis-Alkylated (Quaternary C2).[1]

Decision Logic & Visualization

The following diagram illustrates the logical flow for identifying the compound and rejecting isomers.

IsomerIdentification Start Unknown Sample (C12H15N) IR_Step Step 1: FT-IR Analysis (Fingerprint Region) Start->IR_Step Check_OOP Check Out-of-Plane Bending IR_Step->Check_OOP Para_Path Band at 810-840 cm-1 (Para Indication) Check_OOP->Para_Path Primary Ortho_Path Band at 735-770 cm-1 (Ortho Indication) Check_OOP->Ortho_Path Impurity NMR_Step Step 2: 1H NMR Analysis (CDCl3) Para_Path->NMR_Step Check_Aliphatic Check Aliphatic Region (0.8 - 3.0 ppm) NMR_Step->Check_Aliphatic Septet Septet observed (Isopropyl group) Check_Aliphatic->Septet Triplet Triplet observed (n-Propyl group) Check_Aliphatic->Triplet Check_Aromatic Check Aromatic Region (7.0 - 7.5 ppm) Septet->Check_Aromatic Reject_Linear REJECT: Linear Isomer (2-(4-methylphenyl)pentanenitrile) Triplet->Reject_Linear AABB AA'BB' Pattern (2 Doublets) Check_Aromatic->AABB ABCD ABCD Multiplet Check_Aromatic->ABCD Final_Confirm CONFIRMED TARGET: This compound AABB->Final_Confirm Reject_Ortho REJECT: Ortho Isomer ABCD->Reject_Ortho

Caption: Analytical decision tree for distinguishing this compound from structural and regioisomers.

Summary Data Table

ParameterTarget (Para)Ortho IsomerLinear Isomer
CAS RN 55291-51-5105902-47-4N/A (Generic)
IR OOP Band 810–840 cm

735–770 cm

810–840 cm


H NMR Aromatic
2 Doublets (AA'BB')Multiplet (ABCD)2 Doublets (AA'BB')

H NMR Alkyl
Isopropyl SeptetIsopropyl Septetn-Propyl Triplet
GC Retention IntermediateEarly ElutingLate Eluting

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4736925, this compound. Retrieved March 6, 2026, from [Link]

  • NIST Mass Spectrometry Data Center. Infrared Spectra of Structural Isomers. NIST Chemistry WebBook, SRD 69.[1] Retrieved March 6, 2026, from [Link]

Sources

Chiral Analysis and Enantiomeric Separation of 3-Methyl-2-(4-methylphenyl)butanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Methyl-2-(4-methylphenyl)butanenitrile (also known as


-isopropyl-4-methylphenylacetonitrile) is a critical chiral intermediate, structurally analogous to the precursors used in the synthesis of pyrethroid insecticides like Fenvalerate and Esfenvalerate. The biological activity of these downstream compounds is strictly governed by the stereochemistry at the 

-carbon (C2). Consequently, the isolation of the eutomer (active enantiomer) and the quantification of enantiomeric excess (ee) are pivotal in process development.

This guide objectively compares the three primary methodologies for the chiral handling of this molecule: Chiral HPLC (the analytical gold standard), Chiral GC (process monitoring), and Biocatalytic Resolution (preparative scalability).

Quick Comparison Matrix
FeatureMethod A: Chiral HPLC Method B: Chiral GC Method C: Biocatalytic Resolution
Primary Use QC, Purity Analysis, Prep (mg-g)In-process Control (IPC), VolatilesManufacturing Scale-up (kg-ton)
Selectivity (

)
High (1.2 – 3.0)Moderate (1.05 – 1.15)Very High (E > 100)
Throughput 10–30 min/run15–45 min/runBatch (24–48 hours)
Cost Efficiency Low (High solvent use)Medium (Low consumables)High (Green chemistry)
Key Limitation Solvent consumptionColumn thermal stabilityEnzyme specificity screening required

Method A: Chiral HPLC (Polysaccharide Phases)

High-Performance Liquid Chromatography (HPLC) using polysaccharide-based chiral stationary phases (CSPs) is the most robust method for analyzing this nitrile. The presence of the aromatic tolyl ring and the polar nitrile group makes it an ideal candidate for "brush-type" interactions (hydrogen bonding and


-

stacking) offered by carbamate-derivatized cellulose or amylose.
Recommended Columns

Based on the structural motif (


-aryl-alkyl-nitrile), the following columns demonstrate superior recognition:
  • Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) :

    • Mechanism:[1][2][3][4] The "workhorse" column. The 3,5-dimethylphenyl group creates a specific chiral cavity that accommodates the flat tolyl ring of the analyte, while the isopropyl group steers the molecule into a preferred binding conformation.

  • Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) :

    • Mechanism:[1][2][3][4] Often complementary to OD-H. The helical structure of amylose is looser, sometimes allowing better inclusion of the bulky isopropyl group if OD-H fails.

Experimental Protocol: Analytical Screening

Objective: Achieve baseline separation (


) to quantify enantiomeric purity.
  • Mobile Phase Preparation:

    • Solvent A: n-Hexane (HPLC Grade, dry).

    • Solvent B: Isopropanol (IPA) or Ethanol (EtOH).

    • Standard Mix: n-Hexane : IPA (90:10 v/v).

    • Note: Acetonitrile is rarely used in Normal Phase for this molecule as it competes with the nitrile analyte for binding sites.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 – 1.0 mL/min.

    • Temperature:

      
       (Lowering to 
      
      
      
      typically increases resolution by reducing thermal motion).
    • Detection: UV @ 220 nm (Nitrile absorption) or 254 nm (Aromatic ring).

    • Sample Dilution: 1 mg/mL in mobile phase.

  • Step-by-Step Workflow:

    • Step 1: Equilibrate Chiralcel OD-H with 90:10 Hexane/IPA for 30 mins.

    • Step 2: Inject 5

      
      L of racemic standard.
      
    • Step 3: Calculate Resolution (

      
      ). If 
      
      
      
      , reduce IPA to 5% (95:5 mix).
    • Step 4: If tailing occurs, add 0.1% Diethylamine (DEA) to suppress non-specific interactions with residual silanols, though this is less critical for neutral nitriles than for amines.

Data Interpretation[1][2][4][5][6][7][8][9][10]
  • Elution Order: Typically, the (

    
    )-enantiomer elutes first on Chiralcel OD-H for this class of 
    
    
    
    -substituted aryl nitriles, but this must be confirmed with a pure standard or optical rotation detector.
  • Self-Validation: To ensure the peaks are enantiomers and not impurities, check that the UV spectra of both peaks are identical.

Method B: Biocatalytic Kinetic Resolution (Nitrilase)

For preparative or manufacturing scales, separating enantiomers by chromatography is cost-prohibitive. Biocatalysis using Nitrilases (EC 3.5.5.[1]1) offers a scalable "Green Chemistry" alternative. Nitrilases hydrolyze the nitrile moiety directly to the carboxylic acid.[1][3][5]

Mechanism

The enzyme selectively hydrolyzes one enantiomer (typically the


-form for Alcaligenes derived nitrilases) into the corresponding acid, leaving the desired 

-nitrile (or vice versa) untouched.


Experimental Protocol: Kinetic Resolution
  • Enzyme Selection: Screen commercial Nitrilase panels (e.g., Codexis, Almac, or wild-type Pseudomonas fluorescens EBC191).

  • Reaction Setup:

    • Substrate Loading: 10–50 mM of this compound.

    • Buffer: 50 mM Potassium Phosphate, pH 7.0 – 7.5.

    • Co-solvent: 5–10% DMSO or Methanol (to improve solubility of the hydrophobic nitrile).

    • Temperature:

      
      .
      
  • Monitoring:

    • Sample aliquots every 2 hours.

    • Analyze via HPLC (Method A) or Reverse Phase HPLC (C18 column) to monitor the appearance of the Acid peak and disappearance of the Nitrile peak.

  • Work-up (Separation):

    • Adjust pH to >9.0 (Acid becomes ionized salt; Nitrile remains neutral).

    • Extract with Ethyl Acetate or MTBE. The organic phase contains the enantiopure Nitrile .

    • Acidify the aqueous phase to pH < 2.0 and extract. The organic phase contains the enantiopure Acid .

Method C: Chiral GC (Cyclodextrin Phases)

Gas Chromatography is excellent for in-process control (IPC) because it requires no solvent and can handle the volatility of the nitrile intermediate.

Recommended Columns
  • Phase:

    
    -Cyclodextrin derivatives (e.g., Chiraldex G-TA  or Rt-bDEXsm ).
    
  • Mechanism: The nitrile includes into the hydrophobic cyclodextrin bucket. The methyl/isopropyl substituents interact with the rim functional groups.

Protocol
  • Carrier Gas: Helium or Hydrogen (constant flow 1.5 mL/min).

  • Oven Program: Isothermal at

    
     or a slow ramp (
    
    
    
    /min) from
    
    
    to
    
    
    .
  • Detector: FID (Flame Ionization Detector) @

    
    .
    
  • Advantages: High sensitivity; ideal for checking trace racemization during chemical synthesis steps.

Comparative Workflow Visualization

The following diagram illustrates the decision logic for selecting the appropriate method based on the development stage.

G Start Sample: this compound Goal Define Goal Start->Goal Analytical Analytical / QC (Purity Check) Goal->Analytical High Precision Process Process Monitoring (Synthesis IPC) Goal->Process Fast / No Solvent Prep Preparative / Scale-up (>10g Production) Goal->Prep Low Cost / High Vol HPLC Method A: Chiral HPLC (Chiralcel OD-H) Analytical->HPLC GC Method B: Chiral GC (Beta-DEX) Process->GC Bio Method C: Biocatalysis (Nitrilase Resolution) Prep->Bio Separation Physical Separation (Acid/Base Extraction) Bio->Separation Hydrolysis Separation->HPLC Verify ee%

Caption: Decision matrix for selecting the optimal chiral analysis or separation strategy based on project phase.

References

  • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for separating enantiomers. Chemical Society Reviews. Link

    • Context: Foundational text on polysaccharide stationary phases (Chiralcel/Chiralpak) used in Method A.
  • Wang, M., et al. (2011). Enantioselective hydrolysis of

    
    -arylacetonitriles by a novel nitrilase from Alcaligenes sp.. Process Biochemistry. Link
    
    • Context: Describes the specific biocatalytic mechanism for -substituted aryl nitriles used in Method C.
  • Steber, S. E., et al. (2021).[6] Enantioseparation and racemization of

    
    -aryl-
    
    
    
    -fluoroacetonitriles. Chirality. Link
    • Context: Provides the comparative screening data for Chiralcel OD/AD columns on structurally similar -aryl nitriles.
  • Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A. Link

    • Context: Authoritative review on Cyclodextrin phases for volatile intermedi

Sources

A Comparative Guide to the Elemental Analysis of 3-Methyl-2-(4-methylphenyl)butanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the precise world of chemical synthesis and drug development, the unambiguous characterization of a molecule is paramount. For a compound such as 3-Methyl-2-(4-methylphenyl)butanenitrile, a versatile building block in organic synthesis, confirming its elemental composition is a critical first step in verifying its identity and purity. This guide provides an in-depth comparison of elemental analysis with other key analytical techniques, offering a comprehensive perspective for researchers.

Part 1: The Cornerstone of Purity: Elemental Analysis

Elemental analysis (EA), specifically CHN analysis, is a foundational technique that determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The principle is straightforward yet powerful: a sample is combusted in an oxygen-rich environment, and the resulting gases (CO₂, H₂O, and N₂) are meticulously measured. This method provides a direct assessment of a compound's empirical formula and is a crucial checkpoint for sample purity.

Theoretical Composition

The first step in elemental analysis is to calculate the theoretical elemental composition from the molecular formula. For this compound, the molecular formula is C₁₂H₁₅N, with a molecular weight of 173.26 g/mol .[1][2][3]

The theoretical percentages are calculated as follows:

  • %C = (12 * 12.011) / 173.259 * 100 = 83.19%

  • %H = (15 * 1.008) / 173.259 * 100 = 8.73%

  • %N = (1 * 14.007) / 173.259 * 100 = 8.08%

Data Comparison and Interpretation

While no specific experimental elemental analysis data for this compound is readily available in the searched literature, we can illustrate its application with a typical hypothetical result for a highly pure sample.

ElementTheoretical %Experimental % (Hypothetical)Deviation
Carbon (C)83.1983.05-0.14
Hydrogen (H)8.738.79+0.06
Nitrogen (N)8.088.02-0.06

Interpretation: In academic and industrial settings, a deviation of ±0.4% between the theoretical and experimental values is generally considered acceptable proof of purity. The hypothetical data above, with all deviations well within this range, would strongly indicate a pure sample, free from significant amounts of solvent, water, or other impurities. An example of how such data is presented in the literature for other nitrogen-containing compounds can be seen in studies on 2-arylhydrazononitriles.[4][5]

Experimental Protocol for CHN Elemental Analysis

The following is a generalized, yet detailed, protocol for performing CHN analysis.

Instrumentation: A dedicated CHN elemental analyzer is required.

Methodology:

  • Sample Preparation: Accurately weigh 1-3 mg of the dried, homogeneous this compound sample into a tin or silver capsule.

  • Calibration: Calibrate the instrument using a certified standard with a known elemental composition (e.g., acetanilide).

  • Combustion: The encapsulated sample is dropped into a high-temperature (900-1000 °C) combustion furnace. The sample is rapidly combusted in a stream of pure oxygen.

  • Reduction and Gas Separation: The resulting gas mixture (CO₂, H₂O, N₂, and excess O₂) is passed through a reduction tube (typically containing copper) to remove excess oxygen and convert nitrogen oxides to N₂. The gases are then separated by a chromatographic column.

  • Detection: A thermal conductivity detector (TCD) measures the concentration of each gas component.

  • Data Analysis: The instrument's software calculates the percentage of C, H, and N in the original sample based on the detector's response and the initial sample weight.

Elemental Analysis Workflow

EA_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_output Data Output Prep Weigh 1-3 mg of Sample Comb Combustion (900-1000°C) Prep->Comb Introduce Sample Cal Calibrate with Standard Cal->Comb Red Reduction & Gas Separation Comb->Red Gas Mixture Det Detection (TCD) Red->Det Calc Calculate %C, %H, %N Det->Calc Comp Compare with Theoretical Values Calc->Comp Integrated_Workflow cluster_structure Structural Elucidation cluster_identity Identity & Formula Confirmation cluster_purity Purity Assessment Start Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR FTIR FTIR Spectroscopy Start->FTIR MS Mass Spectrometry (HRMS) NMR->MS Confirms Structure FTIR->MS EA Elemental Analysis (%C, %H, %N) MS->EA Confirms Formula End Fully Characterized Compound EA->End Confirms Purity

Caption: An integrated workflow for compound characterization.

Conclusion

For this compound, as with any synthesized compound, elemental analysis serves as an essential and direct measure of bulk purity. Its strength lies in its quantitative accuracy and its ability to detect non-isomeric impurities that other methods might miss. However, for a complete and authoritative characterization, it must be integrated with spectroscopic techniques like NMR, MS, and FTIR. This multi-faceted approach ensures not only that the compound is pure but also that it possesses the correct molecular structure, providing the trustworthy and robust data required for advanced research and development.

References

  • PubChemLite. This compound (C12H15N). [Link]

  • Shawali, A. S., et al. (2012). Studies on 2-Arylhydrazononitriles: Synthesis of 3-Aryl-2-arylhydrazopropanenitriles and Their Utility as Precursors to 2-Substituted Indoles, 2-Substituted-1,2,3-Triazoles, and 1-Substituted Pyrazolo[4,3-d]pyrimidines. Molecules, 17(10), 12005-12019. [Link]

  • ResearchGate. (PDF) Studies on 2-Arylhydrazononitriles: Synthesis of 3-Aryl-2-arylhydrazopropanenitriles and Their Utility as Precursors to 2-Substituted Indoles, 2-Substituted-1,2,3-Triazoles, and 1-Substituted Pyrazolo[4,3-d]pyrimidines. [Link]

  • Clariant Analytical Sciences. Elemental Analysis and Chemical Properties. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 3-Methyl-2-(4-methylphenyl)butanenitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of novel chemical entities are paramount. This guide provides essential, immediate safety and logistical information for the disposal of 3-Methyl-2-(4-methylphenyl)butanenitrile, ensuring the safety of laboratory personnel and compliance with environmental regulations. Our commitment to scientific integrity and practical, field-proven insights aims to build your trust and make this your preferred resource for laboratory safety.

Hazard Assessment and Triage: Understanding the Risks

Aromatic nitriles are organic compounds containing a cyano (-C≡N) functional group attached to an aromatic ring. The primary toxicological concern with many nitriles is their potential to be metabolized in the body to release cyanide, a potent inhibitor of cellular respiration.[1][2][3] Therefore, it is crucial to treat this compound with a high degree of caution.

Based on the SDS for 2-Phenylbutyronitrile, we can anticipate the following hazards for this compound[4]:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled.

  • Skin and Eye Irritation: Causes skin and serious eye irritation.

Table 1: Inferred Hazard Profile for this compound

Hazard ClassificationAnticipated EffectPrimary Routes of Exposure
Acute Oral Toxicity Harmful if swallowedIngestion
Acute Dermal Toxicity Harmful in contact with skinSkin absorption
Acute Inhalation Toxicity Harmful if inhaledInhalation of vapors or aerosols
Skin Corrosion/Irritation Causes skin irritationDirect contact with skin
Serious Eye Damage/Irritation Causes serious eye irritationDirect contact with eyes

Personal Protective Equipment (PPE): Your First Line of Defense

Given the anticipated hazards, a stringent PPE protocol is non-negotiable. Before handling this compound for any purpose, including disposal preparation, ensure the following PPE is worn:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber, Viton®). Always inspect gloves for tears or punctures before use.

  • Eye Protection: Chemical safety goggles. A face shield should be worn in situations with a higher risk of splashing.

  • Skin and Body Protection: A laboratory coat is mandatory. For larger quantities or in case of a spill, a chemical-resistant apron or coveralls should be used.

  • Respiratory Protection: All handling of this compound that may generate aerosols or vapors should be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required.

Waste Segregation and Container Management: Preventing Hazardous Reactions

Proper segregation of chemical waste is a cornerstone of laboratory safety. Improperly mixed chemicals can lead to violent reactions, fires, or the generation of toxic gases.

  • Waste Stream: this compound waste should be collected in a dedicated, properly labeled hazardous waste container.

  • Container Type: Use a chemically compatible container, such as a glass or polyethylene bottle, with a secure screw-top cap. The original container of the chemical is often a suitable choice for waste collection.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. An accumulation start date should also be clearly visible.

  • Incompatible Materials: Do not mix this waste with strong oxidizing agents, strong acids, or strong bases, as these can initiate vigorous and potentially dangerous reactions with nitriles.[5]

Spill Management: A Swift and Safe Response

In the event of a spill, immediate and appropriate action is critical to minimize exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: If the material is flammable, extinguish all nearby flames and turn off any spark-producing equipment.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial spill absorbent, to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all decontamination materials as hazardous waste.

Disposal Procedures: A Step-by-Step Protocol

The following is a step-by-step guide for the proper disposal of this compound from a laboratory setting.

  • Final Deactivation of Small Quantities (For Analytical Standards): For very small, residual quantities (e.g., cleaning a sample vial), triple rinse the container with a suitable solvent such as ethanol or acetone. The rinsate must be collected as hazardous waste.

  • Packaging for Disposal:

    • Ensure the waste container is securely sealed and the exterior is clean.

    • Place the labeled container in a secondary containment bin to prevent spills during transport and storage.

  • Storage Pending Disposal:

    • Store the waste in a designated satellite accumulation area that is secure and away from incompatible chemicals.

    • The storage area should be cool, dry, and well-ventilated.

  • Arranging for Pickup and Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup of the hazardous waste.

    • Provide the EHS office with a complete and accurate description of the waste.

Approved Disposal Methods: The Final Step

Due to its organic nature and potential toxicity, the recommended and most common method for the final disposal of this compound is high-temperature incineration in a licensed hazardous waste disposal facility.[6][7]

Why Incineration?

  • Complete Destruction: High-temperature incineration ensures the complete thermal destruction of the organic molecule, breaking it down into less harmful components.

  • Management of Toxic Byproducts: Licensed incinerators are equipped with sophisticated flue gas treatment systems (e.g., afterburners, scrubbers) to capture and neutralize toxic combustion byproducts, such as hydrogen cyanide and oxides of nitrogen, which can be formed during the burning of nitrogen-containing organic compounds.[8][9]

Alternative Methods:

While chemical treatment methods like hydrolysis can break down nitriles into less toxic carboxylic acids or amides, these are typically employed on an industrial scale and are not practical for the disposal of small laboratory quantities.[10][11][12][13]

Regulatory Compliance: EPA Hazardous Waste Classification

Under the Resource Conservation and Recovery Act (RCRA), hazardous waste is categorized based on its characteristics (ignitability, corrosivity, reactivity, and toxicity) or if it is specifically listed.

While this compound is not a specifically listed hazardous waste, it would likely be classified as a toxic hazardous waste based on the toxicity of similar nitrile compounds.[4] The appropriate EPA hazardous waste code would likely fall under the "P" or "U" lists for toxic and acutely toxic wastes, or a "D" code if it exhibits other hazardous characteristics. For transportation purposes, it is best to classify it under UN3276, NITRILES, LIQUID, TOXIC, N.O.S., Hazard Class 6.1, Packing Group III , as indicated for the similar compound 2-Phenylbutyronitrile.[4] Always consult with your institution's EHS department for the precise waste codes to be used.

Logical Framework for Disposal Decision-Making

Caption: Decision workflow for the safe disposal of this compound.

References

  • Thermo Fisher Scientific. (2025, September 24).
  • Tanii, H., & Hashimoto, K. (1984). Studies on the mechanism of acute toxicity of nitriles in mice. Archives of Toxicology, 55(1), 47-54.
  • Sigma-Aldrich. 2-Phenylbutyronitrile 95.
  • Fisher Scientific. (2010, May 14).
  • U.S. Environmental Protection Agency. Wastes and Corresponding EPA Hazardous Waste Numbers.
  • Smiley, R. A. (2000). Nitriles. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.
  • INVISTA. (2015).
  • MilliporeSigma. (2025, November 6).
  • Egelkamp, R., Zimmermann, T., Schneider, D., Hertel, R., & Daniel, R. (2019). Impact of Nitriles on Bacterial Communities. Frontiers in Environmental Science, 7, 103.
  • Fisher Scientific. (2009, September 22).
  • Coggon, M. M., et al. (2016). Emissions of nitrogen-containing organic compounds from the burning of herbaceous and arboraceous biomass: Fuel composition dependence and. Atmospheric Chemistry and Physics, 16(18), 11623-11640.
  • Wang, D., et al. (2012). Hydrolysis of Nitrile Compounds in Near-Critical Water.
  • Reddit. (2016, March 5). What are the typical results when organic nitrogen compounds burn?
  • Fisher Scientific. (2015, January 21).
  • Google Patents. (1975). US3876691A - Process for the hydrolysis of nitriles.
  • National Oceanic and Atmospheric Administr
  • European Commission.
  • ECHEMI. (2023). Hydrolysis of nitriles: Amide vs Carboxylic acid.
  • Zhang, Y., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1434-1454.
  • Sigma-Aldrich. (2025, August 27).
  • Clark, J. (2023, January 22). The Hydrolysis of Nitriles. Chemistry LibreTexts.
  • Ruhl, E. (1988). Combustion of nitrogen compounds contained in liquid residues and waste gas.
  • Save My Exams. (2025, June 23). Nitriles & Hydroxynitriles (Cambridge (CIE) AS Chemistry): Revision Note.
  • Benzaoui, A., et al. (2012). Emission of Nitrogen Compounds by Incineration of a Wastewater Sludge Particle Under Fluidized Bed Conditions: A Numerical Approach.

Sources

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